2-Bromo-3-(trifluoromethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCKPTRLDWJPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648641 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-07-3 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document details its chemical and physical properties, provides hypothetical yet plausible experimental protocols for its synthesis and modification, and outlines its role in the development of targeted enzyme inhibitors and fluorescent probes.
Core Properties and Safety Information
This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its trifluoromethyl group and bromine atom offer unique electronic properties and reactive sites for further chemical modifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 914637-07-3 | [1][2] |
| Molecular Formula | C₈H₃BrF₃N | [1][2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | White to pale lemon crystalline solid | [1][3] |
| Melting Point | Approximately 80-85 °C | [1] |
| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [3] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. | [1] |
| Storage | Store at 2-8 °C in a tightly sealed container, protected from light. | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Pictogram | Source(s) |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 | [4] |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| May cause severe skin burns and eye damage. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][4] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound and a subsequent Suzuki coupling reaction, a common and powerful method for its derivatization. These protocols are based on established chemical transformations of analogous compounds.
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from 2-Bromo-3-(trifluoromethyl)benzoic acid, proceeding through an amide intermediate.
Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)benzoyl chloride
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-3-(trifluoromethyl)benzoic acid (1 equivalent), dichloromethane (DCM, 5 mL), and thionyl chloride (2 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture in an oil bath at 60 °C for 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess DCM and thionyl chloride under reduced pressure to obtain the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-3-(trifluoromethyl)benzamide
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 25% aqueous ammonia and DCM.
-
Cool the mixture to -13 °C in an ice-salt bath.
-
Slowly add a solution of the crude 2-Bromo-3-(trifluoromethyl)benzoyl chloride in DCM from the previous step, maintaining the temperature below 10 °C.
-
Remove the ice-salt bath and stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the excess ammonia under reduced pressure.
-
Adjust the pH to 4 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Collect the solid by suction filtration and dry to yield 2-Bromo-3-(trifluoromethyl)benzamide.
Step 3: Synthesis of this compound
-
In a 50 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add DMF and cool to -15 °C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise.
-
Add dichloroethane to the mixture.
-
Maintaining the temperature below -13 °C, add the 2-Bromo-3-(trifluoromethyl)benzamide from the previous step in portions.
-
Slowly warm the reaction mixture to 85 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, distill off the dichloroethane and remove any residual thionyl chloride under reduced pressure.
-
Add saturated brine and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for a Suzuki coupling reaction.
Caption: Development of a fluorescent probe from the core scaffold.
Applications in Drug Discovery and Research
This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules.
Enzyme Inhibitors
The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity of drug candidates. The benzonitrile moiety can participate in hydrogen bonding and other interactions within an enzyme's active site. The bromine atom provides a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a large chemical space to optimize inhibitory activity and selectivity. This makes the this compound scaffold a promising starting point for the development of novel enzyme inhibitors for various therapeutic targets.
Fluorescent Probes
The structural features of this compound also make it a suitable core for the design of fluorescent probes. The nitrile group can be chemically modified to attach fluorophores, while the rest of the molecule can be functionalized to include a recognition element for a specific analyte or biological process. Such probes are instrumental in cellular imaging and high-throughput screening assays, enabling the visualization and quantification of biological events in real-time.[1]
Agrochemicals
This compound serves as a key intermediate in the synthesis of pyrazole-based herbicides. The bromo and trifluoromethyl groups contribute to the binding affinity of the final product to plant enzymes, highlighting its importance in the agrochemical industry.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and drug discovery activities.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound. This data is essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrF₃N | [1][2][3][4] |
| Molecular Weight | 250.02 g/mol | [1][2][3][4] |
| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [1] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1] |
| Melting Point | Approximately 80-85 °C |
Qualitative Physicochemical Properties
This table outlines the qualitative characteristics of this compound, which are important for handling, storage, and application.
| Property | Description | Source(s) |
| Appearance | White to pale lemon crystalline solid/powder | [1] |
| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed. For optimal stability, store at 2-8 °C with a desiccant and protected from light. | [1][5][6] |
| Purity | Commercially available with purities of 95% to ≥96%. | [3] |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the determination of every property of this compound are not publicly available, this section outlines the standard methodologies that are typically employed for such characterizations.
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.
Melting Point Determination
The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A common method for its determination is the capillary melting point technique .
-
Protocol Outline:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For pure substances, this range is typically narrow.
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure or is predicted computationally.[1] A standard laboratory method for determining the boiling point is distillation .
-
Protocol Outline:
-
The compound is placed in a distillation flask with a few boiling chips.
-
The flask is heated, and the vapor travels into a condenser where it cools and turns back into a liquid.
-
A thermometer placed in the vapor path measures the temperature at which the vapor and liquid are in equilibrium; this is the boiling point.
-
Density Measurement
The density of a compound can be determined using several methods. Pycnometry is a precise technique for measuring the density of a solid.
-
Protocol Outline:
-
A pycnometer (a flask with a specific, known volume) is weighed empty.
-
It is then filled with a liquid of known density in which the compound is insoluble, and weighed again.
-
The liquid is removed, and a known mass of the compound is placed in the pycnometer.
-
The liquid is added to fill the remaining volume, and the pycnometer is weighed a final time.
-
The density of the compound is calculated based on the mass of the compound and the volume of liquid it displaces.
-
Spectroscopic Analysis
Spectroscopic techniques are vital for confirming the structure and identifying the functional groups within a molecule.
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption peaks would be expected for the nitrile group (~2220 cm⁻¹) and the C-Br/C-F bonds (~600-500 cm⁻¹ and ~1300-1100 cm⁻¹, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing confirmation of the molecular formula.
Applications in Synthesis
This compound is primarily utilized as a building block in organic synthesis. Its functional groups—the bromo, trifluoromethyl, and nitrile moieties—offer multiple reaction sites for creating more complex molecules. It is a key intermediate in the synthesis of agrochemicals, particularly pyrazole-based herbicides. The trifluoromethyl group can enhance the biological activity and metabolic stability of the final products. In materials science, it can be used as a monomer in the preparation of polymers with enhanced thermal stability and flame retardancy.
The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.
References
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of agrochemicals and functionalized materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a substituted aromatic compound featuring a nitrile, a bromine atom, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups makes it a valuable building block in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol |
| CAS Number | 914637-07-3 |
| Appearance | White crystalline powder |
| Melting Point | 80-85 °C |
| Boiling Point (Predicted) | 254.9 ± 40.0 °C |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) |
Spectral Information
Infrared (IR) spectroscopy of this compound shows characteristic absorption peaks for the nitrile group (~2220 cm⁻¹) and the C-Br/C-F groups (~600-500 cm⁻¹ and ~1300-1100 cm⁻¹, respectively)[1].
Experimental Protocols: Synthesis
The primary route for the synthesis of this compound is via a Sandmeyer reaction, a versatile method for the transformation of an aryl amine into an aryl halide.[2][3] This reaction proceeds through the formation of a diazonium salt intermediate from the corresponding amine, 2-Amino-3-(trifluoromethyl)benzonitrile.
Representative Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-3-(trifluoromethyl)benzonitrile in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthetic Pathway: Sandmeyer Reaction
The logical workflow for the synthesis of this compound from its amino precursor is depicted below.
Caption: Synthetic pathway for this compound.
References
- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental procedures for determining the solubility and stability of 2-Bromo-3-(trifluoromethyl)benzonitrile. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.
Physicochemical Properties
This compound is a halogenated aromatic nitrile. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 914637-07-3 | [1] |
| Molecular Formula | C₈H₃BrF₃N | [1] |
| Molecular Weight | 250.02 g/mol | [1][2] |
| Appearance | White to pale lemon crystalline solid | [3] |
| Melting Point | 80-85 °C | |
| Boiling Point (Predicted) | 254.9 ± 40.0 °C | [2][3] |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [2][3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The compound is described as being soluble in non-polar and slightly polar organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility |
| Non-polar | Hexanes, Toluene | Soluble |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Soluble |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Polar Protic | Methanol, Ethanol | Likely Soluble |
| Aqueous | Water | Poorly Soluble |
Note: The expected solubility is based on general chemical principles and qualitative statements. For precise applications, experimental determination is crucial.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Available data indicates that the compound has limited thermal stability and requires specific storage conditions.
| Stability Parameter | Observations and Recommendations |
| Thermal Stability | Thermogravimetric analysis shows decomposition above 180 °C under a nitrogen atmosphere. |
| Storage Conditions | For optimal stability, store at 2-8 °C in a tightly sealed container with a desiccant, protected from light. Some suppliers suggest storage at room temperature in a dry, sealed environment.[3] |
| Photostability | Specific photostability studies are not readily available. However, as a general precaution, the compound should be protected from light. |
| Hydrolytic Stability | No specific data is available. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.
-
Equilibration: Add an excess amount of the compound to a known volume of the test solvent in a flask.
-
Shaking: Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, allow the flasks to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Stability Assessment Protocol
This protocol describes a comprehensive approach to evaluating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
pH meter
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Appropriate solvents and buffers
Procedure:
1. Solid-State Stability:
-
Store accurately weighed samples of the solid compound under various conditions (e.g., 40°C/75% RH, 25°C/60% RH, and a refrigerated condition like 5°C).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
2. Solution-State Stability:
-
Prepare solutions of the compound in relevant solvents (e.g., acetonitrile, methanol) at a known concentration.
-
Store the solutions at different temperatures (e.g., room temperature, 40°C, 5°C).
-
Analyze the solutions at various time intervals to monitor for any decrease in the parent compound concentration and the formation of degradants.
3. Photostability:
-
Expose solid samples and solutions of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Include dark controls to differentiate between light-induced and thermal degradation.
-
Analyze the exposed samples and dark controls for degradation.
4. Forced Degradation (Stress Testing):
-
Acidic Hydrolysis: Reflux a solution of the compound in an acidic medium (e.g., 0.1 N HCl) and analyze samples over time.
-
Basic Hydrolysis: Reflux a solution of the compound in a basic medium (e.g., 0.1 N NaOH) and analyze samples over time.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and analyze samples over time.
-
Thermal Degradation: Heat solid samples or solutions at a high temperature (e.g., 80°C) and analyze for degradation.
Analysis:
-
For all stability studies, use a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
-
A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Conclusion
While comprehensive quantitative data on the solubility and stability of this compound is not widely published, this guide provides a summary of the known properties and detailed protocols for their experimental determination. The compound is a crystalline solid with good solubility in non-polar and slightly polar organic solvents and limited thermal stability, necessitating refrigerated and light-protected storage. The provided experimental workflows offer a robust framework for researchers to generate the specific data required for their applications in drug development and other scientific research. Adherence to these systematic protocols will ensure the generation of reliable and accurate data, facilitating informed decisions regarding the handling, formulation, and storage of this compound.
References
2-Bromo-3-(trifluoromethyl)benzonitrile safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the safety data for this compound (CAS No. 914637-07-3), a key intermediate in the synthesis of agrochemicals and a component in the development of fluorescent probes and advanced materials. This guide consolidates critical information from its Safety Data Sheet (SDS), including physical and chemical properties, hazard identification, handling protocols, and emergency procedures, to ensure its safe use in a laboratory and research setting.
Chemical and Physical Properties
This compound is a bromo-trifluoromethyl-substituted benzonitrile. It typically appears as a white to pale lemon crystalline powder or solid.[1] For optimal stability, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers, protected from light.[2]
| Property | Value | Source |
| CAS Number | 914637-07-3 | [2][3] |
| Molecular Formula | C₈H₃BrF₃N | [3] |
| Molecular Weight | 250.02 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | 80-85 °C | |
| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [1] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | ≥95% | [4] |
| Storage | Room temperature or 2-8 °C, sealed in dry conditions | [1][3] |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | |
| Decomposition | Thermogravimetric analysis indicates decomposition above 180°C under nitrogen |
Hazard Identification and GHS Classification
The compound is classified as hazardous, with warnings for skin, eye, and respiratory irritation.[2]
| GHS Classification | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501 | [2] |
Experimental Protocols
The Safety Data Sheets reviewed for this compound do not cite specific experimental studies or provide detailed methodologies for the toxicological and physical property data presented. The information is based on standardized GHS classification criteria.
Visualized Safety Protocols and Workflows
Hazard Response and Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the logical workflow from hazard identification to the necessary engineering controls and personal protective measures.
Caption: Logical flow from GHS hazards to required safety measures.
First-Aid Workflow for Accidental Exposure
This diagram outlines the immediate first-aid steps to be taken in case of accidental exposure to the chemical.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling and storage of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of agrochemicals and a compound with applications in bioimaging and materials science.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This white crystalline powder is soluble in non-polar and slightly polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 914637-07-3 | ChemShuttle[1], AK Scientific, Inc.[2] |
| Molecular Formula | C₈H₃BrF₃N | ChemShuttle[1], PubChem[3] |
| Molecular Weight | 250.017 g/mol | ChemShuttle[1] |
| Appearance | White crystalline powder | ChemShuttle[1] |
| Melting Point | 80-85 °C | ChemShuttle[1] |
| Decomposition Temperature | >180 °C | ChemShuttle[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
Signal Word: Danger
Hazard Pictograms:
-
Skull and crossbones
-
Exclamation mark
Handling Precautions and Personal Protective Equipment (PPE)
Due to its toxicity, strict handling precautions must be observed.
Engineering Controls
-
Ensure adequate ventilation to control airborne concentrations.[2][4][6]
-
Eyewash stations and safety showers must be readily accessible near the workstation.[2][4][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4][5]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.[4]
General Hygiene Practices
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Immediately change contaminated clothing.
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Storage Parameter | Recommendation |
| Temperature | 2-8 °C[1] or store refrigerated.[6][7] |
| Container | Keep container tightly closed.[2][4][6][7] |
| Atmosphere | Store in a dry and well-ventilated place.[4][6][7] |
| Incompatible Substances | Strong oxidizing agents.[5][6] |
| Security | Store locked up or in an area accessible only to qualified or authorized personnel.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions
-
Ensure adequate ventilation.
-
Evacuate personnel from the danger area.
-
Wear appropriate personal protective equipment as detailed in Section 3.2.[7]
-
Avoid breathing dust and contact with the substance.
Environmental Precautions
-
Prevent the product from entering drains.
Methods for Cleaning Up
-
For small spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and collect in a suitable, closed container for disposal.[5]
-
For larger spills, cover drains, then collect, bind, and pump off the spilled material.
-
Clean the affected area thoroughly.
-
Dispose of the collected material in accordance with local, state, and federal regulations.[2]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[2] If breathing has stopped, provide artificial respiration. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] |
Fire-Fighting Measures
While the compound is combustible, specific fire-fighting measures should be followed.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]
-
Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Experimental Protocol: General Procedure for Safe Handling in a Laboratory Setting
This protocol outlines a general workflow for handling this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Spill Response Logic
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. aksci.com [aksci.com]
- 3. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
The Advent and Ascendance of Substituted Trifluoromethyl Benzonitriles in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted trifluoromethyl benzonitriles represent a cornerstone scaffold in contemporary medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto the benzonitrile framework imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. These attributes have proven instrumental in optimizing drug-target interactions and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this pivotal class of molecules. We will delve into detailed experimental protocols for the synthesis of key intermediates, present quantitative biological data for prominent drug molecules derived from this scaffold, and visualize the critical signaling pathways they modulate.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in drug design. Among the various fluorinated motifs, the trifluoromethyl group has gained particular prominence. The first significant report on the correlation between the trifluoromethyl group and biological activity was published by Lehmann in 1958, which spurred broader interest among medicinal chemists.[1] The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of molecules containing this group.[2] The trifluoromethyl group is a strong electron-withdrawing substituent with a compact steric profile, which can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions.[2][3] Furthermore, the CF₃ group significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[2]
Substituted trifluoromethyl benzonitriles have emerged as particularly valuable building blocks. The nitrile group is a versatile functional handle that can be converted into other functionalities or participate in crucial binding interactions with protein targets. This guide focuses on the discovery, synthesis, and application of this important class of compounds.
A Brief History of Discovery and Development
The history of substituted trifluoromethyl benzonitriles is intrinsically linked to the broader evolution of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the industrial production and systematic investigation of fluorinated compounds began in earnest in the mid-20th century.[4] Early patents from the 1970s describe the synthesis of trifluoromethyl-substituted benzonitriles, initially for applications in areas like herbicides.[5]
The true impact of this scaffold in the pharmaceutical industry became evident with the development of non-steroidal anti-androgen drugs. The synthesis and discovery of Bicalutamide, which utilizes 4-amino-2-(trifluoromethyl)benzonitrile as a key intermediate, marked a significant milestone.[4] More recently, the development of second-generation anti-androgens like Enzalutamide and Apalutamide, and the novel anti-cancer agent Selinexor, which is synthesized from 3,5-bis(trifluoromethyl)benzonitrile, have solidified the importance of this chemical class in modern drug discovery.[6][7]
Key Substituted Trifluoromethyl Benzonitriles and their Therapeutic Applications
Several substituted trifluoromethyl benzonitriles serve as crucial starting materials or key intermediates in the synthesis of important therapeutic agents.
Table 1: Prominent Drugs Derived from Substituted Trifluoromethyl Benzonitrile Intermediates
| Drug | Intermediate | Therapeutic Area | Mechanism of Action |
| Bicalutamide | 4-Amino-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Antagonist |
| Enzalutamide | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Signaling Inhibitor |
| Apalutamide | 4-Amino-2-(trifluoromethyl)benzonitrile | Prostate Cancer | Androgen Receptor Antagonist |
| Selinexor | 3,5-Bis(trifluoromethyl)benzonitrile | Multiple Myeloma, Diffuse Large B-cell Lymphoma | Inhibitor of Nuclear Export (CRM1/XPO1) |
Table 2: Quantitative Biological Data of Drugs Derived from Trifluoromethyl Benzonitrile Intermediates
| Drug | Target | Assay | IC₅₀ / Kᵢ | Reference |
| Bicalutamide | Androgen Receptor | Androgen-mediated gene transcription in VCaP cells | 160 nM (IC₅₀) | [8] |
| Bicalutamide | Androgen Receptor | Inhibition of R1881-induced VP16-AR–mediated transcription in HepG2 cells | 0.2 µM (IC₅₀) | [8] |
| Enzalutamide | Androgen Receptor | Competitive binding assay | 36 nM (IC₅₀) | N/A |
| Apalutamide | Androgen Receptor | Competitive binding assay | 17 nM (IC₅₀) | N/A |
| Selinexor | CRM1/XPO1 | Inhibition of nuclear export | ~20-50 nM (IC₅₀) | [9] |
| Selinexor | Myeloid Leukemia Cell Lines | Cytotoxicity | < 0.5 µM (IC₅₀) | [10] |
Signaling Pathways Modulated by Drugs Derived from Trifluoromethyl Benzonitriles
Androgen Receptor (AR) Signaling Pathway
Bicalutamide, Enzalutamide, and Apalutamide all target the androgen receptor signaling pathway, which is a critical driver of prostate cancer growth. Bicalutamide acts as a competitive antagonist, binding to the AR and preventing its activation by androgens like testosterone and dihydrotestosterone (DHT).[11][12] Enzalutamide has a more complex mechanism, not only blocking androgen binding but also preventing AR nuclear translocation and its association with DNA.[13]
Figure 1: Simplified schematic of the Androgen Receptor signaling pathway and points of inhibition by Bicalutamide and Enzalutamide.
CRM1/XPO1-Mediated Nuclear Export Pathway
Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) that targets the protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[14][15] In many cancers, XPO1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, where they are rendered inactive. Selinexor covalently binds to XPO1, blocking the transport of TSPs and other cargo proteins, leading to their accumulation in the nucleus and the subsequent induction of apoptosis in cancer cells.[9][16]
Figure 2: The CRM1/XPO1-mediated nuclear export pathway and its inhibition by Selinexor.
Experimental Protocols for the Synthesis of Key Intermediates
The following protocols are based on established synthetic routes and provide a general framework for the preparation of key substituted trifluoromethyl benzonitrile intermediates.
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This intermediate is crucial for the synthesis of Bicalutamide and Apalutamide. A common route involves a three-step process starting from m-trifluoromethyl fluorobenzene.[4][17]
Figure 3: Synthetic workflow for 4-Amino-2-(trifluoromethyl)benzonitrile.
Step 1: Positional Bromination
-
To a reaction vessel containing m-trifluoromethylfluorobenzene, add glacial acetic acid and concentrated sulfuric acid.
-
Heat the mixture to reflux and add dibromohydantoin in portions.
-
Maintain the reflux for 5-7 hours.
-
After completion, cool the reaction mixture and quench with ice water to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.
Step 2: Cyano Replacement
-
In a separate vessel, heat a mixture of quinoline and cuprous cyanide to reflux.
-
Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 to the refluxing mixture.
-
Continue refluxing for approximately 20-22 hours.
-
Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.[4][17]
Step 3: Ammonolysis
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a sealed reaction vessel.
-
Introduce liquid ammonia into the solution.
-
Heat the sealed vessel to approximately 120°C for 8-10 hours.
-
After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained and can be further purified by recrystallization from toluene.[4][17]
Synthesis of 3,5-Bis(trifluoromethyl)benzonitrile
This intermediate is the starting material for the synthesis of Selinexor. One synthetic approach involves the Sandmeyer reaction of 3,5-bis(trifluoromethyl)aniline.
Figure 4: Synthetic workflow for 3,5-Bis(trifluoromethyl)benzonitrile via the Sandmeyer reaction.
Step 1: Diazotization
-
Dissolve 3,5-bis(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
The product, 3,5-bis(trifluoromethyl)benzonitrile, can be isolated by extraction with an organic solvent and purified by distillation or chromatography.
Conclusion and Future Perspectives
Substituted trifluoromethyl benzonitriles have firmly established their role as indispensable building blocks in modern drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, have enabled the development of highly effective and specific therapeutic agents targeting a range of diseases, from prostate cancer to hematological malignancies. The synthetic routes to these intermediates are well-established, allowing for their production on an industrial scale.
Future research in this area is likely to focus on the development of novel, more efficient, and greener synthetic methodologies. Furthermore, the continued exploration of the chemical space around the trifluoromethyl benzonitrile scaffold will undoubtedly lead to the discovery of new drug candidates with novel mechanisms of action and improved therapeutic profiles. As our understanding of disease biology deepens, the versatility of this privileged scaffold will continue to be leveraged by medicinal chemists to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]
- 6. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 7. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | Benchchem [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 14. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selinexor decreases HIF-1α via inhibition of CRM1 in human osteosarcoma and hepatoma cells associated with an increased radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
In-Depth Technical Guide: Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of the molecule.
Core Spectroscopic Data
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol |
| CAS Number | 914637-07-3 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| Nitrile (C≡N) Stretch | ~2220 |
| C-F Stretch | 1300 - 1100 |
| C-Br Stretch | 600 - 500 |
Table 1: Key IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not widely published. However, predicted values and data from structurally similar compounds can provide valuable guidance for spectral interpretation.
¹H NMR (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.0 | m |
Table 2: Predicted ¹H NMR data for this compound.
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C-Br | 115 - 125 |
| C-CN | 110 - 120 |
| C-CF₃ | 120 - 130 (q) |
| CF₃ | 120 - 125 (q) |
| Aromatic C-H | 125 - 140 |
| Aromatic C (quaternary) | 130 - 150 |
Table 3: Predicted ¹³C NMR data for this compound. Note: 'q' denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
| Ion | m/z (relative abundance) |
| [M]⁺ | 249 (approx. 100%) |
| [M+2]⁺ | 251 (approx. 98%) |
Table 4: Expected molecular ion peaks in the mass spectrum of this compound, showing the characteristic isotopic pattern for a compound containing one bromine atom.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Examine the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationships in Spectroscopic Data
The following diagram illustrates the logical connections between the different types of spectroscopic data in confirming the structure of this compound.
Caption: Interrelation of Spectroscopic Data.
A Theoretical and Spectroscopic Guide to 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the detailed analysis of 2-Bromo-3-(trifluoromethyl)benzonitrile. Given the absence of extensive published theoretical studies on this specific molecule, this document serves as a roadmap for conducting such research, outlining standard computational and spectroscopic protocols.
Molecular and Spectroscopic Overview
This compound is a substituted aromatic compound with the chemical formula C₈H₃BrF₃N. Its structure, featuring a benzonitrile core with bromine and trifluoromethyl substituents, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic and structural properties is crucial for predicting its reactivity, stability, and potential biological activity.
Predicted Physicochemical Properties
A summary of generally available and predicted properties for this compound is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₃BrF₃N | - |
| Molecular Weight | 250.02 g/mol | - |
| Boiling Point | 254.9 ± 40.0 °C | Predicted |
| Density | 1.71 ± 0.1 g/cm³ | Predicted |
| Appearance | White crystalline powder | General Observation |
Theoretical Studies: A Methodological Approach
Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the molecular properties of this compound at the atomic level. These computational methods allow for the prediction of its geometry, vibrational modes, and electronic characteristics.
Computational Workflow
A typical workflow for the theoretical analysis of this compound is illustrated below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.
Caption: A flowchart of the DFT-based computational analysis.
Data Presentation: Predicted Molecular Geometry
The optimized geometric parameters, including bond lengths and angles, are fundamental outputs of DFT calculations. The following table provides a template for presenting this data.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-Br | [Predicted Value] |
| C-C (aromatic) | [Predicted Range] | |
| C-CN | [Predicted Value] | |
| C≡N | [Predicted Value] | |
| C-CF₃ | [Predicted Value] | |
| C-F | [Predicted Value] | |
| Bond Angles | C-C-Br | [Predicted Value] |
| C-C-CN | [Predicted Value] | |
| C-C-CF₃ | [Predicted Value] | |
| Dihedral Angles | Br-C-C-C | [Predicted Value] |
| N-C-C-C | [Predicted Value] |
Data Presentation: Predicted Vibrational Frequencies
Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental spectra.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C≡N stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| C-F stretches | [Predicted Values] | [Predicted Values] | [Predicted Values] |
| C-Br stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| Aromatic C-H stretches | [Predicted Values] | [Predicted Values] | [Predicted Values] |
| Aromatic ring vibrations | [Predicted Values] | [Predicted Values] | [Predicted Values] |
Data Presentation: Predicted Electronic Properties
The electronic properties provide insights into the molecule's reactivity and charge distribution.
| Parameter | Calculated Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | [Predicted Value] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Predicted Value] |
| HOMO-LUMO Energy Gap (ΔE) | [Predicted Value] |
| Dipole Moment | [Predicted Value (Debye)] |
Experimental Protocols
Experimental spectroscopic analysis is crucial for validating the theoretical predictions and providing a complete characterization of this compound.
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For FT-IR, a small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For FT-Raman, the crystalline powder is placed in a sample holder.
-
Instrumentation:
-
An FT-IR spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹.
-
An FT-Raman spectrometer with a suitable laser excitation source (e.g., 1064 nm) is used to record the spectrum.
-
-
Data Acquisition: Spectra are typically collected at room temperature with a resolution of 2-4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands (FT-IR) and scattered peaks (FT-Raman) are analyzed and assigned to specific molecular vibrations, often with the aid of theoretical calculations. The characteristic C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ region for aromatic nitriles.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) of spectroscopic grade.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm. The solvent is used as a reference.
-
Data Analysis: The wavelengths of maximum absorption (λ_max) are identified. These correspond to electronic transitions, which can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Correlation of Theoretical and Experimental Data
A key aspect of this research is the synergy between computational and experimental results. The relationship between these two approaches is depicted in the diagram below.
Caption: The iterative process of comparing theoretical predictions with experimental data.
By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, a detailed and accurate assignment of the vibrational modes can be achieved. Similarly, the predicted electronic transitions from TD-DFT can be correlated with the observed absorption bands in the UV-Vis spectrum, providing a deeper understanding of the electronic structure of this compound.
Conclusion
This guide outlines a robust framework for the comprehensive theoretical and spectroscopic characterization of this compound. The integration of computational chemistry and experimental spectroscopy will provide critical insights into its molecular structure, vibrational properties, and electronic behavior. This fundamental knowledge is invaluable for its potential applications in drug design and materials science, enabling a more rational approach to the development of novel chemical entities.
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethyl)benzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the synthetic utility of the aryl bromide, makes this compound a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, including key reactions, experimental protocols, and spectroscopic data.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃BrF₃N | [2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 80-85 °C | [1] |
| Boiling Point | 254.9 ± 40.0 °C at 760 mmHg | [3] |
| CAS Number | 914637-07-3 | [2] |
Spectroscopic analysis is essential for the characterization of this compound and its reaction products. The following tables summarize its key spectroscopic data.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | d | 7.9 | Ar-H |
| 7.86 | d | 8.0 | Ar-H |
| 7.57 | t | 7.9 | Ar-H |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 136.1 | Ar-C |
| 134.9 | Ar-C |
| 130.4 (q, J = 33.7 Hz) | C-CF₃ |
| 129.8 | Ar-C |
| 122.9 (q, J = 273.5 Hz) | CF₃ |
| 118.9 (q, J = 5.6 Hz) | Ar-C |
| 115.8 | CN |
| 112.5 | Ar-C |
Mass Spectrometry Data
| m/z | Interpretation |
| 249, 251 | [M]⁺, isotopic pattern for Br |
| 170 | [M-Br]⁺ |
| 143 | [M-Br-HCN]⁺ |
Reactivity Profile
The reactivity of this compound is dominated by the three functional groups present on the aromatic ring: the bromo group, the trifluoromethyl group, and the nitrile group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reactants: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), Triphenylphosphine (0.08 eq.), and Potassium carbonate (2.0 eq.).
-
Solvent: A mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Procedure: To a flask containing a solution of this compound and phenylboronic acid in the solvent mixture, the palladium catalyst, ligand, and base are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 2-phenyl-3-(trifluoromethyl)benzonitrile.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~80-90 |
Note: Yields are typical and can vary based on specific reaction conditions and scale.
Suzuki-Miyaura Coupling Catalytic Cycle
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This reaction allows for the introduction of primary and secondary amines at the 2-position of the benzonitrile ring.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reactants: this compound (1.0 eq.), Morpholine (1.2 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.1 eq.), and a strong base such as Sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: In an inert atmosphere glovebox or using Schlenk techniques, the palladium precursor, ligand, base, and this compound are combined in the solvent. Morpholine is then added, and the reaction mixture is heated (typically 80-110 °C) until completion. The product, 2-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, is isolated after aqueous workup and purification.
Quantitative Data for a Representative Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | ~70-90 |
| Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~65-85 |
Note: Yields are typical and can vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SₙAr)
Due to the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups, the aromatic ring of this compound is activated towards nucleophilic aromatic substitution.[6][7] While the bromo group can be displaced, its reactivity in SₙAr reactions is generally lower than that of a fluoro or chloro substituent. These reactions typically require strong nucleophiles and often elevated temperatures.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
Reactants: this compound (1.0 eq.) and Sodium methoxide (1.5-2.0 eq.).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure: A solution of this compound in the aprotic polar solvent is treated with sodium methoxide. The reaction mixture is heated (e.g., 100-150 °C) and monitored for the formation of 2-methoxy-3-(trifluoromethyl)benzonitrile. After completion, the reaction is quenched with water and the product is extracted and purified.
Quantitative Data for a Representative SₙAr Reaction
| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | DMF | 120 | 24 | 2-Methoxy-3-(trifluoromethyl)benzonitrile | Moderate |
| Sodium Ethoxide | DMSO | 130 | 24 | 2-Ethoxy-3-(trifluoromethyl)benzonitrile | Moderate |
Note: Yields for SₙAr reactions with aryl bromides can be variable and are often lower than for the corresponding aryl fluorides or chlorides.
General Mechanism for Nucleophilic Aromatic Substitution
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, providing a route to valuable benzylamine derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[8]
Experimental Protocol: Reduction to 2-Bromo-3-(trifluoromethyl)benzylamine
-
Reactants: this compound (1.0 eq.) and Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: A solution of this compound in the anhydrous solvent is added dropwise to a suspension of LiAlH₄ at 0 °C under an inert atmosphere. After the addition, the reaction is allowed to warm to room temperature and may require heating to reflux to ensure complete conversion. The reaction is then carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered, and the product is extracted from the filtrate and purified.
Quantitative Data for a Representative Nitrile Reduction
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| LiAlH₄ | THF | Reflux | 6-12 | 2-Bromo-3-(trifluoromethyl)benzylamine | ~70-85 |
| BH₃·THF | THF | Reflux | 8-16 | 2-Bromo-3-(trifluoromethyl)benzylamine | ~60-75 |
Note: Careful quenching of LiAlH₄ is crucial for safety.
Workflow for the Reduction of the Nitrile Group
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction provides a synthetic route to 2-bromo-3-(trifluoromethyl)benzoic acid, another important building block.
Experimental Protocol: Hydrolysis to 2-Bromo-3-(trifluoromethyl)benzoic Acid
-
Acidic Hydrolysis:
-
Reagents: this compound and concentrated sulfuric acid or hydrochloric acid.
-
Procedure: The nitrile is heated in the concentrated acid solution for several hours. After cooling, the reaction mixture is poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with water, and dried.
-
-
Basic Hydrolysis:
-
Reagents: this compound and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.
-
Procedure: The nitrile is refluxed in the basic solution. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then isolated by filtration.
-
Quantitative Data for a Representative Nitrile Hydrolysis
| Conditions | Reagents | Temp (°C) | Time (h) | Product | Yield (%) |
| Acidic | conc. H₂SO₄ | 120-150 | 6-12 | 2-Bromo-3-(trifluoromethyl)benzoic acid | ~80-90 |
| Basic | aq. NaOH | Reflux | 8-16 | 2-Bromo-3-(trifluoromethyl)benzoic acid | ~85-95 |
Note: The choice of acidic or basic conditions may depend on the compatibility of other functional groups in the molecule.
General Scheme for Nitrile Hydrolysis
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its reactivity is characterized by the facile transformation of the bromo group via palladium-catalyzed cross-coupling reactions, the susceptibility of the aromatic ring to nucleophilic substitution under certain conditions, and the versatile chemistry of the nitrile group, which can be reduced to an amine or hydrolyzed to a carboxylic acid. This diverse reactivity profile makes it an important intermediate for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and materials science industries. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile, a valuable intermediate in the development of agrochemicals and materials science. The described synthetic pathway involves a two-step process commencing with the bromination of 3-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromination | 3-(Trifluoromethyl)aniline | 2-Bromo-3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | Acetonitrile | RT | 12 | ~40-50 (of desired isomer) | >95 (after purification) |
| 2 | Sandmeyer Reaction | 2-Bromo-3-(trifluoromethyl)aniline | This compound | NaNO₂, HCl, CuCN, KCN | Water, Toluene | 0-5 then 70 | 2 | ~70-80 | >98 (after purification) |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)aniline
This protocol details the regioselective bromination of 3-(trifluoromethyl)aniline to yield the desired 2-bromo isomer. Direct bromination of 3-(trifluoromethyl)aniline can lead to a mixture of mono- and poly-brominated products. The following procedure using N-Bromosuccinimide (NBS) in acetonitrile favors the formation of the 2-bromo isomer, although separation from other isomers is necessary.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 2-Bromo-3-(trifluoromethyl)aniline isomer.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of the amino group of 2-Bromo-3-(trifluoromethyl)aniline to a nitrile group using a Sandmeyer reaction.
Materials:
-
2-Bromo-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a beaker, add 2-Bromo-3-(trifluoromethyl)aniline (1.0 eq) to a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
To this cyanide solution, add toluene and heat the mixture to 70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Steps
Caption: Detailed workflow of the two-step synthesis process.
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for the Suzuki-Miyaura coupling reaction utilizing 2-Bromo-3-(trifluoromethyl)benzonitrile. This fluorinated aromatic building block is a valuable substrate in medicinal chemistry and materials science for the synthesis of complex biaryl nitrile compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[1][2][3][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar substrates and serves as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | High |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 70 | 10 | High |
Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
If a ligand is used, it should be added with the catalyst.
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile, a substrate of interest in medicinal chemistry due to the prevalence of the trifluoromethyl and nitrile functionalities in bioactive molecules.
The presence of an electron-withdrawing trifluoromethyl group and a nitrile group ortho and meta to the bromine atom, respectively, influences the reactivity of the aryl bromide. While the trifluoromethyl group can enhance the rate of oxidative addition to the palladium catalyst, steric hindrance from the ortho substituent may require careful optimization of reaction conditions.[4]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[5] The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and the amine base. A key transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst, thus completing the cycle.[1] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. Optimization will likely be necessary for specific alkyne coupling partners.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Excess alkyne is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 5 mol% |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% |
| Ligand (if needed) | Triphenylphosphine (PPh₃) | Often used with palladium precursors like Pd(OAc)₂. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2 - 3 equivalents |
| Solvent | Tetrahydrofuran (THF), Toluene, or DMF | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 80 °C | Heating may be required for less reactive substrates.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure
This protocol provides a generalized methodology for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) via syringe. This is followed by the addition of the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C). The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst residues.
-
Purification: The filtrate is washed with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-alkynyl-3-(trifluoromethyl)benzonitrile.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in pharmaceutical and materials science for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethyl)benzonitrile, a challenging substrate due to its steric hindrance and electron-deficient nature.
The substrate, this compound, features two strong electron-withdrawing groups (trifluoromethyl and cyano) ortho to the bromine atom. This electronic arrangement can facilitate oxidative addition, a key step in the catalytic cycle, but also presents challenges in the reductive elimination step. Furthermore, the ortho-substituents create significant steric hindrance around the reaction center, necessitating carefully optimized reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus propagating the cycle.[1] The selection of a suitable ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[3]
Key Reaction Components
The successful amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(0) sources are often preferred as they do not require an initial reduction step.
-
Phosphine Ligand: This is arguably the most critical component for this sterically hindered and electron-deficient substrate. Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are highly recommended to facilitate both oxidative addition and reductive elimination.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can also influence the reaction rate and selectivity.[4]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst system are necessary. Toluene, dioxane, and THF are frequently employed.[4]
-
Amine Coupling Partner: The nature of the amine (primary or secondary, aliphatic or aromatic) will influence the reaction conditions. For primary amines, the use of ammonia equivalents or careful control of stoichiometry might be necessary to avoid double arylation.
Data Presentation: Representative Reaction Conditions
The following tables provide representative, albeit generalized, reaction conditions for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These conditions are based on established protocols for sterically hindered and electron-deficient aryl bromides. Optimization for specific amine coupling partners is highly recommended.
Table 1: Reaction Conditions for Coupling with Primary Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.2-1.5) | Toluene | 100-110 | 12-24 | 75-90 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | Dioxane | 100 | 12-24 | 70-85 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 16-24 | 80-95 |
| 4 | Ammonia (equiv.) | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (2.0) | Toluene | 110 | 24 | 60-75 |
Table 2: Reaction Conditions for Coupling with Secondary Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 8-16 | 85-98 |
| 2 | Piperidine | Pd(OAc)₂ (1.5) | RuPhos (3) | NaOt-Bu (1.3) | Dioxane | 100 | 10-18 | 80-95 |
| 3 | Diethylamine | Pd₂(dba)₃ (2) | SPhos (4) | LiHMDS (1.5) | Toluene | 110 | 12-24 | 70-85 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 110 | 16-24 | 75-90 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.[1]
Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add this compound (1.0 equivalent) and the primary amine (e.g., aniline, 1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-amino-3-(trifluoromethyl)benzonitrile derivative.
Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.2 equivalents).
-
Addition of Reagents: Add this compound (1.0 equivalent) and the secondary amine (e.g., morpholine, 1.2 equivalents) to the flask.
-
Addition of Solvent: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 8-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the desired N-substituted-2-amino-3-(trifluoromethyl)benzonitrile.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3-(trifluoromethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and cyano groups. The protocols outlined below are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2][3] The choice of ligands, bases, and solvents is crucial for the success and efficiency of these transformations.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are intended as a starting point and may require optimization for specific substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 12-24 | 75-95 | A versatile and widely used method for C-C bond formation.[4] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5-2) | DMF or DMA | 100-120 | 16-24 | 60-85 | Ideal for the synthesis of substituted alkenes.[2] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2-3) | THF or Dioxane | RT - 60 | 4-12 | 70-90 | Requires a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu (1.5-2) | Toluene or Dioxane | 80-110 | 12-24 | 65-90 | Enables the formation of C-N bonds with a variety of amines.[1][3] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize 2-aryl-3-(trifluoromethyl)benzonitriles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with an Alkene
This protocol provides a general method for the Heck reaction to synthesize 2-alkenyl-3-(trifluoromethyl)benzonitriles.
Materials:
-
This compound
-
Alkene (e.g., styrene) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and tri(o-tolyl)phosphine (0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF or DMA, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the Sonogashira coupling for the synthesis of 2-alkynyl-3-(trifluoromethyl)benzonitriles.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.01-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or dioxane, followed by the terminal alkyne (1.2 equiv) and triethylamine (2.0-3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of this compound with an Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination to synthesize 2-amino-3-(trifluoromethyl)benzonitriles.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.03 equiv), XPhos (0.02-0.06 equiv), and sodium tert-butoxide (1.5-2.0 equiv) to a dry Schlenk tube.
-
Add the amine (1.2 equiv) and anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Use of 2-Bromo-3-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-3-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of pyrazole-based herbicides. The protocols detailed below outline a representative synthetic pathway to a potential herbicidal compound, leveraging well-established chemical transformations.
Introduction
This compound is a valuable building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile functionality on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The trifluoromethyl group is a common feature in modern agrochemicals, often enhancing metabolic stability and biological activity. This document focuses on the application of this compound in the synthesis of pyrazole-based herbicides, a class of compounds known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 914637-07-3 |
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | 237.5 °C at 760 mmHg |
Representative Synthetic Pathway for a Pyrazole-Based Herbicide
The following multi-step synthesis illustrates a plausible route to a 4-benzoyl-5-hydroxy-pyrazole herbicide, a common structural motif for HPPD inhibitors, starting from this compound.
Application of 2-Bromo-3-(trifluoromethyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Bromo-3-(trifluoromethyl)benzonitrile is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety, offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring, while the bromine atom serves as a key handle for various cross-coupling reactions. This application note details the use of this compound in the synthesis of precursors for targeted therapies, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Synthetic Applications
The strategic positioning of the bromo and trifluoromethyl groups makes this compound an ideal starting material for the synthesis of substituted benzonitrile derivatives. These derivatives are common scaffolds in a variety of kinase inhibitors, which are a cornerstone of modern oncology and immunology. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the nitrile group can be a key pharmacophore or a precursor to other functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the benzonitrile ring. This reaction is instrumental in building the core structures of many kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of amino moieties. This is particularly relevant for the synthesis of inhibitors that target the ATP-binding site of kinases, where an amino group can act as a crucial hydrogen bond donor or acceptor.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Please note that the data presented is based on typical results for similar substrates, as specific literature values for this exact compound are limited.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |
Table 2: Representative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 78 |
| 3 | 4-Fluoroaniline | Pd-G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water in a 4:1 ratio to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-(trifluoromethyl)benzonitrile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 equiv) and BINAP (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-(trifluoromethyl)benzonitrile derivative.
Visualizations
Synthetic Workflow Diagrams
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Signaling Pathway Diagram
Many kinase inhibitors synthesized from benzonitrile scaffolds target the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: The MAPK/ERK signaling pathway and a point of inhibition.
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures found in many targeted therapies, particularly kinase inhibitors. The provided protocols and data serve as a guide for researchers in the development of novel therapeutic agents.
Application Notes: 2-Bromo-3-(trifluoromethyl)benzonitrile as a Versatile Building Block for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(trifluoromethyl)benzonitrile is a valuable synthetic intermediate possessing a unique combination of reactive functional groups. The presence of a bromo substituent, a nitrile group, and a trifluoromethyl moiety on the benzene ring makes it an attractive starting material for the synthesis of complex organic molecules. In particular, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the straightforward construction of C-C bonds.[1] This reactivity is pivotal for the development of novel fluorescent probes, where a tailored fluorophore can be precisely introduced to create sensors for various biological and chemical analytes. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can also influence the photophysical properties of the resulting fluorescent molecules, potentially leading to probes with desirable characteristics such as large Stokes shifts and high quantum yields.
Principle of Fluorescent Probe Design
The design of fluorescent probes often relies on the modular combination of a signaling unit (fluorophore) and a recognition unit (receptor) connected by a linker. The interaction of the recognition unit with a specific analyte triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal. A common signaling mechanism is Photoinduced Electron Transfer (PET), where in the "off" state, the fluorescence of the fluorophore is quenched by the receptor through electron transfer. Upon binding of the analyte to the receptor, the PET process is inhibited, "turning on" the fluorescence.
This application note details a hypothetical synthetic protocol and the expected properties of a novel fluorescent probe, Py-TFB (Pyrene-Trifluoromethylbenzonitrile), synthesized from this compound and pyrene-1-boronic acid. This probe is designed to act as a "turn-on" sensor, leveraging the well-established fluorescence of the pyrene moiety.
Proposed Synthesis of a Novel Fluorescent Probe: Py-TFB
A robust and widely applicable method for the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction, is proposed for the synthesis of Py-TFB.[1] This reaction will couple this compound with a commercially available fluorescent boronic acid, pyrene-1-boronic acid, in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of Py-TFB
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol (EtOH)
-
Deionized water
-
Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 50 mL Schlenk flask, add this compound (1.0 mmol, 250 mg), pyrene-1-boronic acid (1.2 mmol, 295 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add a magnetic stir bar to the flask.
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask under a positive pressure of argon.
-
Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and deionized water (5 mL) to the flask via syringe.
-
Fit the flask with a reflux condenser under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
After completion of the reaction (disappearance of the starting bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Py-TFB product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Photophysical Properties of Py-TFB
The resulting biaryl system is expected to exhibit strong fluorescence originating from the pyrene moiety. The trifluoromethylbenzonitrile group will act as an electron-withdrawing unit, potentially leading to a donor-acceptor type architecture that can influence the photophysical properties.
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~345 nm |
| Emission Wavelength (λem) | ~380 nm and ~400 nm (monomer emission) |
| Quantum Yield (ΦF) | > 0.5 in non-polar solvents |
| Stokes Shift | ~35-55 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
Proposed Signaling Pathway and Application
A potential application for a probe like Py-TFB is in the detection of specific analytes through a "turn-on" fluorescence mechanism. For instance, the nitrile group could be further functionalized to introduce a receptor for a target molecule. In a simplified model, let's consider the nitrile group itself as a potential coordination site for a metal ion that quenches the pyrene fluorescence.
In this hypothetical pathway, a quenching species (e.g., a transition metal ion) coordinates to the nitrile group of Py-TFB, leading to fluorescence quenching via PET. Upon introduction of a target analyte that has a higher affinity for the quencher, the quencher is displaced from the probe. This restores the fluorescence of the pyrene moiety, resulting in a "turn-on" signal.
Experimental Workflow for Probe Application
The following workflow outlines the general steps for utilizing a fluorescent probe like Py-TFB for analyte detection in a research setting.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution on 2-bromo-3-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making this substrate suitable for a range of transformations. While classical nucleophilic aromatic substitution (SNAr) can be challenging on this substrate due to moderate activation, modern transition-metal-catalyzed cross-coupling reactions offer efficient and high-yielding pathways to introduce a variety of nucleophiles.
This document outlines protocols for the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of arylamines, the copper-catalyzed Ullmann condensation for the formation of aryl ethers, and a general method for the synthesis of aryl thioethers.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple aryl halides with a wide range of primary and secondary amines under basic conditions.
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-(trifluoromethyl)benzonitrile. This substrate is particularly challenging due to the steric hindrance from the ortho-bromo and trifluoromethyl groups, as well as the electron-withdrawing nature of the substituents which can influence the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields with this substrate are common and can be attributed to several factors. The primary challenges are the steric hindrance around the reaction site and the electron-deficient nature of the aryl bromide. The bulky ortho-substituents can impede the oxidative addition of the palladium catalyst and the subsequent reductive elimination step. While the electron-withdrawing trifluoromethyl and nitrile groups can facilitate oxidative addition, they can also lead to side reactions if the conditions are not optimal.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by harsh basic conditions and the presence of excess water.
-
Homocoupling: This is the undesired coupling of two boronic acid molecules or two aryl halide molecules. It can be caused by the presence of oxygen in the reaction mixture, which can alter the oxidation state of the palladium catalyst.
Q3: How can I minimize these side reactions?
A3: To minimize protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide. Using the boronic acid as its pinacol ester derivative can also increase its stability. For minimizing homocoupling, it is crucial to ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed to remove oxygen.
Troubleshooting Guide
Issue: Low to No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Catalyst/Ligand System | The standard Pd(PPh₃)₄ catalyst is often inefficient for sterically hindered substrates. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also a good alternative.[1] |
| Inappropriate Base | The base may be too weak to activate the boronic acid or too strong, causing degradation of starting materials or the product. For this substrate, a moderately strong base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is a good starting point. If the reaction is still sluggish, a stronger base like potassium tert-butoxide (t-BuOK) could be trialed cautiously.[1] |
| Poor Solvent Choice | The solubility of the reagents and the reaction temperature are highly dependent on the solvent. Anhydrous, degassed polar aprotic solvents like dioxane, toluene, or DMF are generally effective. A small amount of water can sometimes be beneficial when using phosphate or carbonate bases. |
| Reaction Temperature is Too Low | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If the reaction is not proceeding at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C. |
Issue: Significant Formation of Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Protodeboronation of Boronic Acid | Use a milder base (e.g., K₂CO₃, KF). Employing the corresponding boronic acid pinacol ester can enhance stability. Ensure the reaction is not run for an excessively long time. |
| Homocoupling of Starting Materials | Thoroughly degas all solvents by sparging with an inert gas or by several freeze-pump-thaw cycles. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction. |
| Dehalogenation of the Aryl Bromide | This can occur with electron-deficient aryl halides. Using a weaker base and ensuring a well-controlled reaction temperature can help mitigate this side reaction. |
Data Presentation: Optimizing Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Potential Yield | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | Good to Excellent | A robust system for many challenging couplings. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | Good to Excellent | Often effective for sterically hindered substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | Low to Moderate | A classic system, but may be inefficient for this substrate. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 18 | Moderate to Good | A common and reliable catalyst for a range of substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid (or ester), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Heat the reaction to the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Preventing side reactions in Sonogashira coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile. This resource addresses common side reactions and offers strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Sonogashira coupling of this compound?
A1: The Sonogashira coupling of this compound presents several challenges primarily due to the electronic properties and substitution pattern of the aryl halide. The presence of two strong electron-withdrawing groups (-CN and -CF₃) activates the C-Br bond towards oxidative addition. However, the position of these groups, particularly the ortho-trifluoromethyl group, introduces significant steric hindrance, which can impede the coupling reaction. The primary side reaction of concern is the homocoupling of the terminal alkyne, also known as Glaser-Hay coupling.[1][2][3] Other potential side reactions include hydrodehalogenation and cyanation.
Q2: What causes the homocoupling (Glaser-Hay) of the terminal alkyne, and how can it be prevented?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, leading to the formation of a diyne byproduct. This reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.
To prevent or minimize homocoupling, the following strategies are recommended:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[4][5] This often requires higher reaction temperatures or more active palladium catalysts and ligands.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For copper-free systems, stronger bases may be required to facilitate the deprotonation of the alkyne.
Q3: Besides homocoupling, what other side reactions should I be aware of with this compound?
A3: While homocoupling is the most frequently encountered side reaction, other undesired transformations can occur:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-(trifluoromethyl)benzonitrile. This can be more prevalent at higher temperatures and in the presence of certain bases and protic solvents.
-
Cyanation: Although less common, there is a possibility of displacement of the bromine atom by a cyanide group, especially if a cyanide source is present or if the nitrile group itself participates in side reactions under harsh conditions.[6][7]
-
Catalyst Decomposition: The formation of palladium black indicates the decomposition of the palladium catalyst, leading to a loss of catalytic activity. This can be caused by high temperatures, impurities, or an inappropriate choice of ligands.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Sonogashira coupling of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | • Use a fresh, high-quality palladium precatalyst and ligand. • Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[1][2] • Ensure proper activation of the precatalyst if required. |
| 2. Insufficient Reaction Temperature | • For aryl bromides, especially sterically hindered ones, heating is often necessary.[8] Gradually increase the temperature (e.g., to 60-100 °C) and monitor the reaction progress. | |
| 3. Inappropriate Base or Solvent | • The choice of base is crucial. For copper-free reactions, consider stronger, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or bulky amine bases. • Ensure the solvent is anhydrous and degassed. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen | • Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon). • Maintain a strict inert atmosphere throughout the reaction. |
| 2. Use of Copper Co-catalyst | • Switch to a copper-free Sonogashira protocol.[4][5] This is the most effective way to eliminate Glaser coupling. | |
| 3. High Alkyne Concentration | • Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | |
| Formation of Hydrodehalogenation Byproduct | 1. High Reaction Temperature | • Optimize the temperature to the minimum required for efficient coupling. |
| 2. Nature of the Base/Solvent | • Avoid strongly basic conditions in the presence of protic sources if hydrodehalogenation is a major issue. Consider using a weaker base or an aprotic solvent system. | |
| Formation of Palladium Black (Catalyst Decomposition) | 1. High Temperature | • Lower the reaction temperature. |
| 2. Inadequate Ligand | • Use a ligand that provides better stabilization to the palladium center. Bulky phosphine ligands can be beneficial.[1][2] | |
| 3. Impurities | • Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is a general guideline for a copper-free Sonogashira coupling, which is recommended to avoid alkyne homocoupling. Optimization of specific parameters may be necessary.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4 mol%)[1]
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Classic Sonogashira Coupling (with Copper Co-catalyst)
If a copper-catalyzed system is used, rigorous exclusion of oxygen is critical to minimize homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C), monitoring by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of the Sonogashira coupling of an electron-deficient aryl bromide. The yields are illustrative and will vary based on the specific alkyne and precise reaction conditions.
Table 1: Effect of Catalyst and Ligand on a Copper-Free Sonogashira Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Product (%) | Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 45 | <5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 85 | <2 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Toluene | 110 | 90 | <2 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 20 | <5 |
Table 2: Effect of Base and Solvent on a Copper-Free Sonogashira Coupling with Pd(OAc)₂/SPhos
| Entry | Base (equiv) | Solvent | Temp (°C) | Yield of Product (%) | Homocoupling (%) |
| 1 | Cs₂CO₃ (2) | Dioxane | 100 | 85 | <2 |
| 2 | K₃PO₄ (2) | Toluene | 110 | 88 | <2 |
| 3 | Et₃N (3) | DMF | 80 | 60 | <5 |
| 4 | DBU (2) | Acetonitrile | 80 | 75 | <3 |
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Competing reaction pathways in Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Benzonitriles
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of electron-deficient benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the palladium-catalyzed amination of aryl halides substituted with a cyano group.
Question 1: Why am I observing low or no conversion of my electron-deficient benzonitrile starting material?
Answer:
Low or no conversion in the Buchwald-Hartwig amination of electron-deficient benzonitriles can be attributed to several factors, primarily related to the catalyst system and reaction conditions.
-
Suboptimal Ligand Choice: The electronic properties of your benzonitrile substrate require a carefully selected ligand. Electron-deficient aryl halides can be challenging substrates.[1] For these systems, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Commonly successful ligands for electron-deficient systems include Josiphos-type ligands and various dialkylbiarylphosphines developed by Buchwald.[2][3]
-
Inappropriate Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, they can also promote side reactions with sensitive functional groups.[4][5] For substrates with base-sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures.[5][6] The solubility of the base is also a key factor; in some cases, a combination of an inorganic and a soluble organic base can be beneficial.[5]
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to deactivation. This can be caused by impurities in the starting materials or solvent, or by the reaction temperature being too high. The presence of oxygen can also lead to catalyst deactivation.[7]
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[4][6] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]
Question 2: I am observing significant formation of a hydrodehalogenation byproduct. How can I minimize this?
Answer:
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[8] It can compete with the desired C-N bond formation.
-
Mechanism of Hydrodehalogenation: This side reaction can occur via β-hydride elimination from a palladium-amide intermediate, followed by reductive elimination.[8]
-
Mitigation Strategies:
-
Ligand Selection: The choice of ligand can significantly influence the extent of hydrodehalogenation. Bulky ligands can sterically hinder the conformation required for β-hydride elimination.
-
Base Selection: The nature and strength of the base can impact the rate of hydrodehalogenation. In some cases, using a weaker base may reduce the occurrence of this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired C-N coupling over hydrodehalogenation.
-
Question 3: Could the nitrile group itself be participating in side reactions?
Answer:
Yes, the nitrile group, while generally robust, can undergo side reactions under certain Buchwald-Hartwig conditions, particularly with the use of strong bases and elevated temperatures.
-
Hydrolysis: In the presence of a strong base (like NaOtBu) and water (even trace amounts), the nitrile group can be hydrolyzed to a primary amide or a carboxylate salt.[9][10] This is a known transformation that can be accelerated at higher temperatures.[9] To avoid this, ensure strictly anhydrous conditions and consider using a weaker base if hydrolysis is suspected.
-
Reduction: While less common under typical Buchwald-Hartwig conditions, palladium catalysts are known to catalyze the reduction of nitriles in the presence of a suitable hydrogen source. If significant hydrodehalogenation is occurring, the palladium hydride species formed could potentially lead to nitrile reduction.
Question 4: How do I choose the optimal combination of ligand, base, and solvent for my specific electron-deficient benzonitrile?
Answer:
The optimal conditions are highly substrate-dependent.[8] A systematic screening of reaction parameters is often the most effective approach.
-
Initial Screening: Start with a set of reliable, general conditions and then vary one parameter at a time. A good starting point for an electron-deficient bromobenzonitrile could be a palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos or a Josiphos-type ligand, and a base like NaOtBu or Cs₂CO₃ in an anhydrous solvent like toluene or dioxane.[6]
-
Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands. See the tables below for examples of ligands that have been used for similar substrates.
-
Base Screening: Evaluate a range of bases from strong (e.g., NaOtBu, LHMDS) to weaker (e.g., Cs₂CO₃, K₃PO₄).[5] The choice will depend on the functional group tolerance of your substrate.
-
Solvent Screening: Compare the reaction in common aprotic solvents like toluene, dioxane, and THF.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of electron-deficient benzonitriles.
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide for the amination of a benzonitrile? A1: Yes, but aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[5] To achieve good yields with aryl chlorides, you will likely need a more active catalyst system, which typically involves a more electron-rich and sterically hindered phosphine ligand. Some modern catalyst systems show excellent activity for the amination of aryl chlorides.[2]
Q2: My starting materials are not fully soluble in the reaction solvent. What should I do? A2: Poor solubility can significantly hinder the reaction rate.[5] You can try a different solvent or a solvent mixture to improve solubility. Alternatively, increasing the reaction temperature might help, but be mindful of potential catalyst decomposition or side reactions. Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.
Q3: How critical is the exclusion of air and moisture? A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[7] Water can lead to the hydrolysis of the nitrile group, especially in the presence of a strong base.[9] Therefore, it is essential to use anhydrous solvents, degas the reaction mixture, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q4: What is the typical catalyst loading for these reactions? A4: Catalyst loadings for Buchwald-Hartwig aminations typically range from 0.5 to 2 mol% of the palladium precursor. For challenging substrates like electron-deficient benzonitriles, a slightly higher catalyst loading might be necessary initially. However, with an optimized ligand and reaction conditions, it is often possible to reduce the catalyst loading.
Data Presentation
The following tables summarize quantitative data from the literature for the Buchwald-Hartwig amination of relevant substrates. This data can serve as a guide for your reaction optimization.
Table 1: Effect of Ligand on the Amination of 4-Bromobenzonitrile with Morpholine
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| XantPhos | Pd₂(dba)₃ | DBU | Toluene/DMF | 140 | High (qualitative)[1] |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 100 | ~95[2] |
| BrettPhos | Pd₂(dba)₃ | LHMDS | Toluene | 100 | >90[11] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >90[11] |
Table 2: Effect of Base on the Amination of Aryl Halides
| Aryl Halide | Amine | Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Aniline | X-Phos | NaOtBu | Toluene | 98 |
| 4-Bromotoluene | Aniline | X-Phos | Cs₂CO₃ | Toluene | 85 |
| 4-Bromotoluene | Aniline | X-Phos | K₃PO₄ | Toluene | 75 |
| 2-Bromopyridine | Morpholine | XantPhos | DBU | DMF | Good (qualitative)[1] |
Note: Data in Table 2 is for analogous aryl halides and is intended to show the general trend of base strength on yield.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Electron-Deficient Bromobenzonitrile
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Electron-deficient bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the electron-deficient bromobenzonitrile, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and remediation. A plausible and common synthetic route involves the bromination of 3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to introduce the nitrile group.
Q1: My final product shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely impurities?
A1: Several impurities can arise from the multi-step synthesis of this compound. The most common are related to the starting materials, side reactions during bromination and the Sandmeyer reaction, and residual solvents.
Common Impurities:
-
Unreacted Starting Materials: 3-(Trifluoromethyl)aniline may be carried through if the initial bromination is incomplete. Similarly, 2-Bromo-3-(trifluoromethyl)aniline may remain if the Sandmeyer reaction does not go to completion.
-
Regioisomeric Bromination Products: The bromination of 3-(trifluoromethyl)aniline can yield isomers other than the desired 2-bromo-3-(trifluoromethyl)aniline. The directing effects of the amino and trifluoromethyl groups can lead to the formation of 4-bromo-3-(trifluoromethyl)aniline and 6-bromo-3-(trifluoromethyl)aniline.
-
Phenolic Impurities: During the Sandmeyer reaction, the diazonium salt intermediate is susceptible to reaction with water, leading to the formation of 2-Bromo-3-(trifluoromethyl)phenol. This is a very common side product if the reaction temperature is not carefully controlled or if there is excess water present.
-
Azo Compounds: Diazonium salts can couple with the starting aniline or other aromatic species in the reaction mixture to form colored azo compounds. These are often intensely colored and can be difficult to remove.
-
Debromination Product: Reductive de-bromination can sometimes occur, leading to the formation of 3-(trifluoromethyl)benzonitrile.
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for identifying impurities.
Q2: How can I minimize the formation of regioisomeric impurities during the bromination step?
A2: Controlling the reaction conditions during the bromination of 3-(trifluoromethyl)aniline is crucial for minimizing the formation of unwanted isomers.
-
Temperature Control: Perform the bromination at a low temperature (typically 0-5 °C) to increase the selectivity of the reaction.
-
Solvent Choice: Using a non-polar solvent can sometimes favor the desired ortho-bromination.
-
Brominating Agent: The choice of brominating agent can influence selectivity. While elemental bromine is common, N-bromosuccinimide (NBS) in the presence of a suitable catalyst may offer better control.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and reduce the likelihood of di-bromination and isomeric byproduct formation.
Q3: The yield of my Sandmeyer reaction is low, and I have a significant amount of phenolic byproduct. How can I improve this?
A3: The formation of phenolic byproducts is a classic issue in Sandmeyer reactions and is usually due to the reaction of the diazonium salt with water.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be protected from atmospheric moisture.
-
Low Temperature: Maintain a low temperature (typically below 5 °C) during the diazotization step and the subsequent addition of the copper(I) bromide solution. Higher temperatures accelerate the decomposition of the diazonium salt to the corresponding phenol.
-
Control of Nitrous Acid: Use a slight excess of sodium nitrite for the diazotization, but avoid a large excess as it can lead to side reactions. The addition of sodium nitrite should be slow and controlled.
-
Acid Concentration: The concentration of the acid used for diazotization is important. Insufficient acid can lead to the formation of diazoamino compounds, which can couple to form azo dyes.
Q4: My final product is colored. How can I remove the colored impurities?
A4: Colored impurities are often azo compounds formed during the Sandmeyer reaction.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can effectively adsorb colored impurities. The solution should then be filtered through a pad of celite.
-
Column Chromatography: Purification by silica gel column chromatography is a highly effective method for separating the desired product from colored and other polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove residual impurities and obtain a highly pure, crystalline product.
Frequently Asked Questions (FAQs)
Q5: What is a typical purity for commercially available this compound?
A5: Commercially available this compound typically has a purity of 97% or higher as determined by techniques like GC or HPLC.[1]
Q6: What analytical techniques are recommended for purity analysis of this compound?
A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from non-volatile impurities such as regioisomers, phenolic byproducts, and azo compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., nitrile, C-Br, C-F) in the final product.
| Analytical Technique | Purpose | Common Impurities Detected |
| GC-MS | Quantitative and qualitative analysis of volatile components. | Residual solvents, unreacted starting materials. |
| HPLC | Quantitative and qualitative analysis of non-volatile components. | Regioisomers, phenolic byproducts, azo compounds. |
| NMR | Structural elucidation and quantification. | All types of impurities with distinct signals. |
| FTIR | Functional group identification. | Gross impurities lacking expected functional groups. |
Experimental Protocols
The following are plausible, detailed experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations.
Protocol 1: Bromination of 3-(Trifluoromethyl)aniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Bromine Addition: While maintaining the temperature below 5 °C, slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 2-Bromo-3-(trifluoromethyl)aniline
-
Diazotization:
-
In a beaker, prepare a solution of 2-Bromo-3-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Preparation of Copper(I) Bromide Solution:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Purification:
-
Wash the combined organic layers with dilute aqueous sodium hydroxide to remove any phenolic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Logical Relationship of Synthetic Steps:
Caption: Synthetic pathway to this compound.
References
Technical Support Center: Purification of 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-3-(trifluoromethyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is a solid at room temperature, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
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Starting Materials: Unreacted 2-amino-6-bromobenzotrifluoride or other precursors from the synthesis.
-
Side-Products from Synthesis (e.g., Sandmeyer reaction):
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Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Products from undesired coupling reactions.
-
-
Over-brominated species: Di-bromo-3-(trifluoromethyl)benzonitrile isomers may form if the bromination reaction is not well-controlled.
-
Positional Isomers: Depending on the synthetic route, other isomers of bromo-(trifluoromethyl)benzonitrile might be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 80-85 °C) indicates high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.
Problem: My compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or you are not using enough solvent.
-
Solution:
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Ensure you are heating the solvent to its boiling point.
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Add small portions of hot solvent until the solid dissolves completely.
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If a large volume of solvent is required, it may not be the ideal solvent. Refer to the solvent selection table below and consider a different solvent or a mixed solvent system.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of the solution above its melting point. This can also be caused by the presence of significant impurities.
-
Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation.
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Allow the solution to cool more slowly. You can do this by insulating the flask.
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If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
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Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
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Induce Crystallization:
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Scratch the inside of the flask with a glass rod just below the surface of the liquid.
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Add a "seed crystal" of pure this compound.
-
-
Increase Saturation: If induction methods fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
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Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.
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Problem: The purity of the recrystallized product is still low.
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Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities. Some impurities may have co-crystallized.
-
Solution:
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Perform a second recrystallization.
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Choose a different recrystallization solvent.
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Consider using column chromatography for a more effective separation.
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Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Problem: My compound and impurities move together on the TLC plate (similar Rf values).
-
Possible Cause: The solvent system (mobile phase) does not have the optimal polarity to differentiate between the components.
-
Solution:
-
Adjust Solvent Polarity:
-
If the Rf values are too high (close to 1.0), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).
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If the Rf values are too low (close to 0.0), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
-
Try a Different Solvent System: Experiment with different combinations of solvents. For example, if a hexane/ethyl acetate system is not effective, you could try a dichloromethane/methanol system.
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Problem: The compound streaks on the TLC plate and the column.
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Possible Cause: The sample may be overloaded, or the compound is interacting too strongly with the stationary phase (silica gel is acidic).
-
Solution:
-
Reduce Sample Load: Use a more dilute solution for spotting on the TLC plate and load less material onto the column.
-
Modify the Mobile Phase: Add a small amount of a modifier to the mobile phase. For a neutral compound like this compound, this is less common, but if acidic or basic impurities are present, adding a trace of acetic acid or triethylamine, respectively, can improve the separation.
-
Problem: The separation on the column is poor, even with a good TLC separation.
-
Possible Cause:
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The column was not packed properly, leading to channeling.
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The sample was loaded incorrectly, leading to a broad initial band.
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The elution was too fast.
-
-
Solution:
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Careful Sample Loading: Dissolve the sample in a minimal amount of the mobile phase and load it onto the column in a narrow band.
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Control the Flow Rate: A slower flow rate generally results in better resolution.
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Problem: I can't find my compound after running the column.
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Possible Cause:
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The compound may have eluted very quickly with the solvent front.
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The compound may still be on the column.
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The fractions collected are too dilute to be detected by TLC.
-
-
Solution:
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Analyze all collected fractions by TLC, including the very first ones.
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If the compound is not found, try flushing the column with a much more polar solvent to see if it elutes.
-
Concentrate the fractions before spotting them on the TLC plate.
-
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Heptane/Ethyl Acetate | This compound is soluble in ethyl acetate and less soluble in heptane. A mixed solvent system allows for fine-tuning of solubility. |
| Toluene/Hexane | Similar principle to the above, with different boiling points which can be advantageous. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | A common and effective solvent system for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis. |
| Dichloromethane/Hexane | Another good option for separating non-polar to moderately polar compounds. |
Table 2: Potential Impurities and Their Expected Chromatographic Behavior
| Impurity | Potential Origin | Expected Polarity | Expected Elution in Column Chromatography (relative to product) |
| 2-amino-6-bromobenzotrifluoride | Unreacted starting material | More polar | Elutes after the product |
| Di-bromo-3-(trifluoromethyl)benzonitrile | Over-bromination | Less polar | Elutes before the product |
| Phenolic byproducts | Reaction with water | More polar | Elutes after the product |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., heptane/ethyl acetate). The ideal system is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add the less soluble, hot solvent (e.g., heptane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less soluble solvent (heptane) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Efficient Cross-Coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 2-Bromo-3-(trifluoromethyl)benzonitrile. The substrate's electron-deficient nature, due to the nitrile and trifluoromethyl groups, presents unique challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for functionalizing this compound?
A1: For C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and esters. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice for coupling with a diverse range of amines.[1] The Heck coupling is also a viable option for introducing alkenyl groups.
Q2: What are the key challenges associated with the cross-coupling of this specific substrate?
A2: The primary challenge stems from the electron-deficient nature of the aryl bromide. The electron-withdrawing trifluoromethyl and nitrile groups can influence the oxidative addition step in the catalytic cycle. Additionally, the nitrile group can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to prevent catalyst inhibition.
Q3: How do the trifluoromethyl and nitrile groups affect catalyst selection?
A3: The electron-withdrawing properties of these groups generally make the oxidative addition of the C-Br bond to the palladium(0) center more facile. However, to ensure efficient reductive elimination and prevent catalyst deactivation, bulky and electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig collections are often excellent choices for such challenging substrates.[2][3]
Q4: What are common side reactions to be aware of?
A4: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and β-hydride elimination from the amine substrate (in Buchwald-Hartwig aminations). Careful optimization of the base, temperature, and catalyst system can minimize these undesired pathways.
Catalyst and Condition Selection Guides
The following tables provide starting points for catalyst and condition selection for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data is compiled from reactions on analogous electron-deficient aryl bromides and should be considered a starting point for optimization.
Suzuki-Miyaura Coupling: Representative Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | PPh₃ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | 3-5 mol% |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 90-110 °C | 100 °C | 80-100 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Heck Coupling: Representative Conditions
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd(OAc)₂ | PdCl₂(PPh₃)₂ |
| Ligand | PPh₃ or P(o-tolyl)₃ | None |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Base | Et₃N (2-3 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | DMF or Acetonitrile | NMP |
| Temperature | 80-120 °C | 100-140 °C |
| Typical Yield | Moderate to Good | Moderate to Good |
Buchwald-Hartwig Amination: Representative Conditions
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Catalyst Loading | 1-3 mol% | 2-4 mol% |
| Base | NaOtBu (1.5-2.5 equiv.) | LHMDS (2 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 80-110 °C | 90-120 °C |
| Typical Yield | Good to Excellent | Good to Excellent |
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium precatalyst and ligand are of high purity and handled under an inert atmosphere. Consider using a pre-formed, air-stable precatalyst. Increase catalyst loading incrementally. |
| Inefficient Base | The choice of base is critical. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are standard.[4] Screen a variety of bases. |
| Solvent Issues | Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation. The solvent must solubilize all reaction components. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Monitor for potential decomposition of starting materials or product. |
| Poor Quality of Coupling Partner | For Suzuki reactions, boronic acids can degrade upon storage. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). |
Issue 2: Significant Side Product Formation
| Side Product | Troubleshooting Step |
| Hydrodehalogenation | This suggests a competing reduction pathway. Lower the reaction temperature, screen different ligands (sometimes less electron-rich ligands can disfavor this), or use a milder base. |
| Homocoupling (Suzuki) | This is often due to the presence of oxygen, which can facilitate the homocoupling of the boronic acid. Ensure rigorous degassing of solvents and reaction vessel. Using a slightly higher ratio of the aryl bromide to the boronic acid can also help. |
| Protodeborylation (Suzuki) | The boronic acid is being protonated and lost before transmetalation. Use an anhydrous solvent system if possible and ensure the base is sufficiently strong. |
| β-Hydride Elimination (Buchwald-Hartwig) | This is a common issue with primary amines containing β-hydrogens. Use a bulkier ligand to sterically disfavor this pathway. |
Experimental Protocols
The following are detailed, representative protocols for the cross-coupling of this compound based on established methods for similar substrates. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
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This compound
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Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄ (finely ground)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Pd(OAc)₂
-
P(o-tolyl)₃
-
Triethylamine (Et₃N)
-
DMF (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tolyl)₃ (0.06 mmol, 6 mol%).
-
Add degassed DMF (10 mL), followed by styrene (1.5 mmol, 1.5 equiv.) and Et₃N (2.0 mmol, 2.0 equiv.) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
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Purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat in an oil bath at 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion (typically 2-8 hours), cool to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Relationships
References
Technical Support Center: Managing Dehalogenation with 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-(trifluoromethyl)benzonitrile. The focus is on managing and minimizing the common side reaction of dehalogenation, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-(trifluoromethyl)benzonitrile. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. Due to the presence of two strong electron-withdrawing groups (trifluoromethyl and nitrile), the carbon-bromine bond is activated, which can in some cases increase the propensity for certain side reactions, including dehalogenation, under specific catalytic conditions.
Q2: How can I detect the dehalogenated byproduct in my reaction mixture?
A2: Several analytical techniques can be used to identify the dehalogenated byproduct:
-
Thin-Layer Chromatography (TLC): The dehalogenated product is typically less polar than the starting aryl bromide and will have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the molecular weight of 3-(trifluoromethyl)benzonitrile (171.13 g/mol ) will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new aromatic proton signal in its place is a key indicator.
Q3: What are the primary factors that promote dehalogenation?
A3: The main contributors to dehalogenation in palladium-catalyzed cross-coupling reactions are:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides and hydroxides, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.
-
Solvent: Protic solvents (e.g., alcohols) or solvents that can act as hydride donors can contribute to dehalogenation.
-
Catalyst System: The nature of the palladium catalyst and the ancillary ligands plays a crucial role. Less effective ligands can lead to a higher propensity for side reactions.
-
Slow Transmetalation: If the desired transmetalation step in a cross-coupling reaction is slow, it allows more time for the competing dehalogenation pathway to occur. This can be a particular issue when coupling two electron-deficient partners.
Q4: Are there specific cross-coupling reactions that are more prone to dehalogenation with this substrate?
A4: While dehalogenation can occur in various palladium-catalyzed reactions, it can be particularly prevalent in Suzuki-Miyaura couplings, especially when using electron-deficient boronic acids. The slower transmetalation rate in such cases provides a larger window for the dehalogenation of the electron-deficient this compound to occur. Similarly, in Heck reactions, the formation of palladium-hydride species is an integral part of the catalytic cycle, which can also lead to hydrodehalogenation of the starting material.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize dehalogenation when working with this compound.
Problem: Significant Formation of Dehalogenated Byproduct
Below is a workflow to diagnose and address the issue of dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general effects of various reaction parameters on the extent of dehalogenation.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Temperature | High (> 100 °C) | Low (Room Temp to 80 °C) | The activation energy for dehalogenation can be higher than for the desired coupling. |
| Base | Strong, nucleophilic bases (e.g., NaOtBu, NaOH, alkoxides) | Weaker, non-coordinating inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases can act as hydride sources or promote pathways leading to palladium-hydride formation. |
| Ligand | Less sterically bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs | These ligands promote faster reductive elimination of the desired product over dehalogenation. |
| Solvent | Protic solvents (e.g., alcohols), or highly polar aprotic solvents (e.g., DMF) | Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF) | Protic solvents can be a source of protons/hydrides, while some polar aprotic solvents can also promote dehalogenation. |
| Reaction Time | Prolonged reaction times | As short as necessary for completion | Longer reaction times increase the opportunity for side reactions to occur. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. For the specific substrate, this compound, optimization of these conditions is crucial.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for coupling electron-deficient aryl bromides where dehalogenation is a concern.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
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Degassed water (if using a two-phase system, typically 10% v/v of the organic solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction with Suppressed Dehalogenation
This protocol aims to minimize the hydrodehalogenation side product in a Heck coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., NEt₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Acetonitrile or Toluene, 0.1-0.2 M)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.
-
Add the degassed solvent, followed by the base and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
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After cooling, filter the reaction mixture to remove any solids.
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Concentrate the filtrate and partition the residue between an organic solvent and water.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
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Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways of a generic palladium-catalyzed cross-coupling reaction and the dehalogenation side reaction.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Technical Support Center: Stability of the Nitrile Group in Palladium-Catalyzed Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palladium-catalyzed cross-coupling reactions on substrates containing nitrile groups.
Frequently Asked Questions (FAQs)
Q1: Is the nitrile group stable under typical palladium-catalyzed coupling conditions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)?
A: Generally, the nitrile group is robust and well-tolerated in a wide range of palladium-catalyzed cross-coupling reactions. It is considered a stable functional group. However, its stability can be influenced by specific reaction conditions such as the choice of catalyst, ligands, base, solvent, and temperature. For instance, in Suzuki-Miyaura coupling, the reaction of 4-bromobenzonitrile with phenylboronic acid proceeds in high yields, indicating the nitrile group's stability under those conditions.[1][2]
Q2: Can the nitrile group poison the palladium catalyst?
A: Yes, under certain circumstances, the nitrile group or related cyanide species can act as a catalyst poison. The nitrogen lone pair of the nitrile can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a more significant concern in reactions where excess cyanide ions are present, such as in cyanation reactions, where inactive palladium-cyanide complexes like [(CN)4Pd]2- can form.[3][4] While direct poisoning by a substrate's nitrile group is less common, it can occur, especially with certain ligand combinations or at high temperatures.
Q3: What are the most common side reactions involving the nitrile group during a palladium-catalyzed coupling reaction?
A: The most common side reaction is the hydrolysis of the nitrile to a primary amide, and subsequently to a carboxylic acid. This is particularly prevalent when using aqueous bases (like NaOH, K₂CO₃ in water) at elevated temperatures.[5] Palladium(II) complexes themselves can catalyze nitrile hydration.[5] Another potential, though less common, side reaction under specific conditions (e.g., presence of a hydride source) is the reduction of the nitrile to a primary amine.
Q4: Does the electronic nature of the nitrile group affect the cross-coupling reaction?
A: Yes. The nitrile group is a strong electron-withdrawing group. This property can influence the reactivity of the aryl halide. For example, in Suzuki-Miyaura coupling, electron-poor aryl halides (like bromobenzonitrile) are often more reactive than electron-rich ones (like bromoanisole).[2] This increased reactivity can be beneficial for the oxidative addition step of the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling with a nitrile-containing aryl halide (e.g., 4-bromobenzonitrile) and observe low to no yield of the desired biaryl product.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inhibition | The nitrile group may be coordinating to the palladium center, inhibiting catalyst activity. Increase ligand-to-metal ratio or switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to favor coordination of the ligand over the nitrile. |
| Base-Induced Hydrolysis of Nitrile | If using a strong aqueous base and high temperatures, the nitrile group may be hydrolyzing. Consider using a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃) in an anhydrous solvent like dioxane or toluene. If water is necessary for the boronic acid, use a minimal amount or a weaker base like K₂CO₃. |
| Poor Catalyst Activity | For electron-poor aryl halides like cyanobenzonitriles, a highly active catalyst system is beneficial. Ensure your palladium source and ligand are of high quality. Consider using a pre-catalyst for more reliable activation. |
| Protodeboronation of Boronic Acid | A common side reaction where the boronic acid is replaced by a hydrogen atom. Use fresh boronic acid, or consider more stable derivatives like pinacol esters. Ensure the base is added last, after the other reagents are mixed. |
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Issue 2: Reaction Stalls in Heck or Sonogashira Coupling
Your Heck or Sonogashira reaction involving a nitrile-substituted aryl halide starts but fails to go to completion.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Deactivation | In Sonogashira coupling, the combination of amine base and nitrile functionality might lead to catalyst deactivation. For Heck reactions, high temperatures can lead to catalyst decomposition. Consider a copper-free Sonogashira protocol to minimize side reactions. For both, using a more robust ligand or a pre-catalyst can improve stability. |
| Homocoupling of Alkyne (Sonogashira) | A common side reaction in Sonogashira couplings, especially in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Running the reaction under copper-free conditions can also eliminate this side reaction. |
| Incorrect Base/Solvent Combination | The choice of base and solvent is critical. For Heck reactions with less reactive aryl bromides, stronger bases like NaOAc or K₂CO₃ and polar aprotic solvents (DMF, DMAc) are often required. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. |
| Low Reactivity of Aryl Halide | Aryl chlorides are less reactive than bromides and iodides. For these substrates, a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand) and higher temperatures are generally necessary. |
Troubleshooting Workflow: Stalled Heck/Sonogashira Reaction
Issue 3: Low Yield in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination on a cyano-substituted aryl halide and obtaining a low yield of the desired arylamine.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ligand Incompatibility | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary, especially for less reactive aryl chlorides.[6] The nitrile's electron-withdrawing nature can make the aryl halide more susceptible to coupling, but an appropriate ligand is still needed to facilitate reductive elimination. |
| Base Strength and Type | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. If substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective. |
| Catalyst Poisoning by Amine | Some amines, particularly nitrogen-rich heterocycles, can act as catalyst poisons. While less common for simple amines, if you are using a complex amine, ensure it is not inhibiting the catalyst. Increasing catalyst and ligand loading may help. |
| Incomplete Reaction | Aminations of aryl chlorides often require higher temperatures (e.g., >100 °C) and longer reaction times compared to aryl bromides. Ensure the reaction has been allowed to run to completion by monitoring with TLC or LC-MS. |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction where the nitrile group is stable.
Materials:
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4-Bromobenzonitrile
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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Ethanol
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Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.10 equiv).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
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Add degassed ethanol via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (or ~100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: Good to excellent yields (typically >80%) are expected for this transformation.[1]
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile with Morpholine
This protocol illustrates the coupling of a less reactive aryl chloride bearing a nitrile group.
Materials:
-
4-Chlorobenzonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry.
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).
-
Add 4-chlorobenzonitrile (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. Reactions are often complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Expected Yield: High yields are expected with this robust catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Improving reaction times for transformations of 2-Bromo-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for optimizing reactions involving 2-Bromo-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve reaction times for common transformations of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations for this compound?
A1: this compound is an electron-deficient aryl bromide, making it an excellent substrate for a variety of cross-coupling and substitution reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines through carbon-nitrogen bond formation.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Where the electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for displacement of the bromide by a nucleophile.
Q2: Why are my reaction times for Suzuki-Miyaura coupling with this compound slow?
A2: Several factors can contribute to slow Suzuki-Miyaura coupling reactions. The electron-withdrawing trifluoromethyl and nitrile groups generally increase the reactivity of the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle. However, issues can still arise from:
-
Catalyst and Ligand Choice: An inappropriate palladium catalyst or ligand can significantly hinder the reaction rate. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
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Solvent and Temperature: The reaction requires an appropriate solvent system (e.g., dioxane/water, toluene/water) and often heating to proceed at a reasonable rate. Ensure the solvent is properly degassed to prevent catalyst deactivation.
-
Boronic Acid Quality: The boronic acid or ester reagent may be of poor quality or decomposing under the reaction conditions.
Q3: I am observing significant side products in my Buchwald-Hartwig amination. What could be the cause?
A3: Common side products in Buchwald-Hartwig amination include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials. These can be minimized by:
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Optimizing the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation and suppress side reactions.[1]
-
Controlling the Base: The strength and concentration of the base (e.g., sodium tert-butoxide) can influence the reaction pathway.
-
Temperature Management: Excessively high temperatures can lead to catalyst decomposition and an increase in side products.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule, and what conditions are recommended?
A4: Yes, the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups ortho and meta to the bromine atom activates the ring for SNAr. Key considerations for a successful SNAr reaction are:
-
Nucleophile Strength: A strong nucleophile is generally required.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or THF are typically preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
-
Temperature: Heating is often necessary to achieve a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands are often effective for electron-deficient aryl bromides. |
| Inappropriate Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can depend on the specific boronic acid used. |
| Poor Solvent or Temperature | Ensure the solvent (e.g., dioxane/water, toluene/water) is thoroughly degassed. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Degraded Boronic Acid | Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Use a pre-catalyst or ensure rigorous exclusion of oxygen and moisture. Degas all solvents and reagents thoroughly. |
| Suboptimal Ligand-to-Metal Ratio | Vary the ligand-to-palladium ratio to find the optimal conditions. |
| Steric Hindrance | For sterically demanding amines, consider using more specialized, bulky phosphine ligands designed for such substrates.[1] |
| Incorrect Base | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can be critical and may require screening. |
Issue 3: Reaction Stalls in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Insufficient Ring Activation | While the substrate is activated, very weak nucleophiles may still react slowly. Consider if a stronger nucleophile can be used. |
| Protic Solvent Inhibition | If using a protic solvent (e.g., an alcohol), it may be deactivating the nucleophile through hydrogen bonding. Switch to a polar aprotic solvent like DMF or DMSO. |
| Low Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature and monitor progress. |
| Base Incompatibility | If a base is used to generate the nucleophile in situ, ensure it is compatible with the solvent and other functional groups on your molecules. |
Data Presentation: Representative Reaction Conditions
The following tables provide typical starting conditions for similar aryl bromide transformations. Optimization will be necessary for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides - Representative Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 110 | 8 | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 70-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides - Representative Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 4-12 | >90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | 80-90 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | >95[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a dry Schlenk flask.
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1 equiv.) and this compound (1.0 equiv.).
-
Reaction: Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for common cross-coupling issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Scale-up considerations for reactions involving 2-Bromo-3-(trifluoromethyl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 2-Bromo-3-(trifluoromethyl)benzonitrile. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for scale-up?
A1: Understanding the physicochemical properties of this compound is crucial for process development and scale-up. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃BrF₃N | |
| Molecular Weight | 250.02 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 67-71 °C | |
| Boiling Point | 254.9 ± 40.0 °C (Predicted) | [1] |
| Solubility | Soluble in non-polar and slightly polar organic solvents. | |
| Thermal Stability | Decomposes above 180°C under a nitrogen atmosphere. | |
| Storage | Store at room temperature, sealed in a dry environment. | [1] |
Q2: What are the most common reaction types for this compound and their general scale-up challenges?
A2: this compound is a versatile intermediate, primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences its reactivity.
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds. The electron-deficient nature of the aryl bromide can facilitate the initial oxidative addition step in the catalytic cycle. However, it can also increase the susceptibility to side reactions like dehalogenation.[2][3]
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. The choice of catalyst, ligand, and base is critical, especially when scaling up, as electron-deficient substrates can sometimes be challenging and may require specific, sterically hindered ligands to achieve good yields and avoid catalyst deactivation.[4][5]
Q3: How does the trifluoromethyl group impact the reactivity of this compound in cross-coupling reactions?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with a significant steric presence.[6] This has several implications for cross-coupling reactions:
-
Increased Electrophilicity: The -CF₃ group increases the electrophilicity of the aromatic ring, which can accelerate the rate-determining oxidative addition of the palladium catalyst to the C-Br bond.[3]
-
Potential for Side Reactions: The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack, potentially leading to undesired side products.
-
Ligand Selection: The steric bulk of the -CF₃ group, being ortho to the bromine, may necessitate the use of sterically hindered phosphine ligands (e.g., Buchwald ligands) to promote efficient reductive elimination and prevent catalyst inhibition.[4]
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
This guide addresses common issues when scaling up Suzuki-Miyaura reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For electron-deficient substrates, consider more robust catalyst systems like those with Buchwald-type ligands (e.g., XPhos, SPhos).[7] |
| Inadequate Base | The choice of base is critical. For electron-deficient aryl bromides, milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more effective than strong bases.[2] |
| Poor Mixing | On a larger scale, ensure efficient mixing to maintain a homogeneous reaction mixture, especially with heterogeneous bases. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Oxygen can deactivate the catalyst.[7] |
Problem 2: Significant Formation of Dehalogenated Byproduct
| Possible Cause | Troubleshooting Suggestion |
| Base Strength | Strong bases can promote dehalogenation. Switch to a milder base such as K₂CO₃ or K₃PO₄.[2] |
| Solvent Choice | The solvent can influence the rate of side reactions. Screen different solvents; for example, using an aqueous surfactant like TPGS-750-M in water has been shown to reduce dehalogenation in kilogram-scale reactions.[8] |
| Reaction Temperature | High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Suggestion |
| Presence of Oxygen | Rigorous exclusion of oxygen is crucial to prevent the oxidative homocoupling of the boronic acid.[3] |
| Palladium(II) Species | If using a Pd(II) precatalyst, ensure complete reduction to Pd(0) at the start of the reaction. The presence of unreduced Pd(II) can promote homocoupling.[3] |
Troubleshooting Buchwald-Hartwig Amination Reactions
This guide addresses common issues when scaling up Buchwald-Hartwig aminations with this compound.
Problem 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Ligand | The electron-withdrawing trifluoromethyl group can make this substrate challenging. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands) that are known to be effective for electron-deficient aryl bromides.[4] |
| Base Incompatibility | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, their solubility and handling can be challenging on a large scale. Consider alternative bases if issues arise. |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand can help mitigate this. |
Problem 2: Formation of Biaryl Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions of the Ligand | Some phosphine ligands can undergo side reactions that lead to the formation of biaryl impurities. Ensure high-purity ligands are used. |
| Reaction Conditions | Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to byproduct formation. |
Experimental Protocols
General Protocol for a Lab-Scale Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Brominated Trifluoromethylated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR data for selected isomers and related compounds. This data is crucial for structural elucidation and purity assessment in synthetic chemistry and drug development.
| Compound Name | ¹H NMR Data (CDCl₃, 400 MHz) | ¹³C NMR Data (CDCl₃, 101 MHz) |
| 2-Bromo-3-(trifluoromethyl)benzonitrile | Data not available in searched literature. | Data not available in searched literature. |
| 4-(Trifluoromethyl)benzonitrile | δ 7.84 (d, J = 8.6 Hz, 2H), 7.79 (d, J = 8.6 Hz, 2H)[1] | δ 134.6 (d, J = 33.6 Hz), 132.7 (s), 126.2 (t, J = 3.7 Hz), 123.1 (d, J = 274.0 Hz), 117.4 (s), 116.1 (q, J = 1.4 Hz)[1] |
| 3-(Trifluoromethyl)benzonitrile | δ 7.94 (s, 1H), 7.92 – 7.87 (bs, 2H), 7.68 (t, J = 7.8 Hz, 1H)[1] | Data not readily available in a comparable format. |
| 2-(Trifluoromethyl)benzonitrile | δ 7.91 – 7.83 (m, 2H), 7.78 (t, J = 7.6 Hz, 1H), 7.75 – 7.69 (m, 1H)[1] | Data not readily available in a comparable format. |
| 1-Bromo-4-(trifluoromethyl)benzene | δ 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[1] | Data not readily available in a comparable format. |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the compounds discussed is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for this class of compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for NMR signal analysis, from sample preparation to structural elucidation.
Caption: Logical workflow for NMR analysis.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation pattern of a molecule is crucial for its identification and structural elucidation. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-3-(trifluoromethyl)benzonitrile with structurally related compounds, supported by experimental data from publicly available databases.
This analysis is critical for scientists working with novel halogenated and trifluoromethyl-substituted aromatic compounds, offering insights into their behavior under mass spectrometric conditions. The presented data and protocols serve as a valuable reference for method development and interpretation of analytical results.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, a reliable fragmentation pattern can be predicted based on the known fragmentation behaviors of similar molecules. The primary fragmentation pathways are expected to involve the loss of the bromine atom, the trifluoromethyl group, and the cyano group, as well as characteristic aromatic ring fissions.
The molecular ion peak (M⁺) for this compound is anticipated to be observed at m/z 249 and 251, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1][2] The molecular formula of the compound is C₈H₃BrF₃N, with a molecular weight of approximately 250.02 g/mol .[3][4]
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 251 | [C₈H₃⁸¹BrF₃N]⁺ | - | Moderate |
| 249 | [C₈H₃⁷⁹BrF₃N]⁺ | - | Moderate |
| 170 | [C₈H₃F₃N]⁺ | Br | High |
| 144 | [C₇H₃F₃]⁺ | Br, CN | Moderate |
| 125 | [C₇H₃F₂]⁺ | Br, CN, F | Low |
| 102 | [C₇H₄N]⁺ | Br, CF₃ | Moderate |
| 75 | [C₆H₃]⁺ | Br, CF₃, CN | Low |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, a comparison with the experimentally determined mass spectra of structurally analogous compounds is presented. The data for these compounds were sourced from the NIST WebBook and other chemical databases.[5][6][7]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| 2-Bromobenzonitrile [6] | 181/183 | 102 (-Br), 75 (-Br, -HCN) |
| 4-Bromobenzonitrile [5] | 181/183 | 102 (-Br), 75 (-Br, -HCN) |
| 3-(Trifluoromethyl)benzonitrile [7] | 171 | 152 (-F), 121 (-CF₃), 102 (-CF₃, -HCN) |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile [8] | 189 | 170 (-F), 139 (-CF₃), 120 (-F, -HCN) |
The fragmentation patterns of 2- and 4-bromobenzonitrile clearly show the characteristic loss of the bromine atom to form a fragment at m/z 102, which corresponds to the benzonitrile cation.[5][6] Similarly, 3-(trifluoromethyl)benzonitrile exhibits a prominent loss of the trifluoromethyl group, resulting in a fragment at m/z 121.[7] These established fragmentation pathways strongly support the predicted primary fragmentation of this compound.
Experimental Protocols
The following is a typical experimental protocol for acquiring an electron ionization mass spectrum for a small organic molecule like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Fragmentation Pathway Diagram
The logical relationship of the predicted fragmentation of this compound can be visualized through the following diagram generated using the DOT language.
Caption: Predicted fragmentation pathway of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 6. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 7. m-Trifluoromethylbenzonitrile [webbook.nist.gov]
- 8. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-3-(trifluoromethyl)benzonitrile Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the functional groups present in 2-Bromo-3-(trifluoromethyl)benzonitrile using infrared (IR) spectroscopy. It offers a comparison of the expected vibrational frequencies with standard ranges and discusses alternative analytical techniques for comprehensive characterization.
Introduction to Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For a complex molecule like this compound, IR spectroscopy allows for the identification of its key chemical moieties: the nitrile group (-C≡N), the trifluoromethyl group (-CF₃), the carbon-bromine bond (C-Br), and the substituted aromatic ring. Understanding the characteristic IR absorptions of these groups is crucial for structural elucidation and quality control in synthetic and medicinal chemistry.
Comparative Analysis of Functional Group Vibrational Frequencies
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. The positions of these bands are influenced by the electronic effects of the substituents on the benzene ring.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Notes |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | The conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles. The presence of electron-withdrawing groups (Br and CF₃) may slightly increase the frequency. This peak is expected to be sharp and of medium to strong intensity.[1][2][3][4] |
| Trifluoromethyl (-CF₃) | Symmetric & Antisymmetric Stretching | 1000 - 1300 | The C-F bonds in the trifluoromethyl group give rise to very strong and characteristic absorption bands in this region. Multiple strong bands are expected due to symmetric and asymmetric stretching modes. |
| Aromatic Ring (C=C) | In-ring Stretching | 1400 - 1600 | Aromatic compounds typically show a series of sharp bands in this region. The substitution pattern on the benzene ring will influence the exact position and number of these peaks. |
| Aromatic C-H | Stretching | > 3000 | The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers greater than 3000 cm⁻¹. |
| Carbon-Bromine (C-Br) | Stretching | 515 - 690 | The C-Br stretching vibration is found in the fingerprint region of the spectrum and is often of weak to medium intensity.[5][6][7] |
Experimental Protocol: Obtaining the Infrared Spectrum
The following protocol outlines the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy method, a common and convenient technique for analyzing solid samples.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound (solid sample)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: After acquisition, the spectrum can be processed, which may include baseline correction and peak labeling.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.
Alternative Analytical Techniques
While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural analysis often requires complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the precise determination of the substitution pattern on the aromatic ring and the overall connectivity of the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. This helps to confirm the molecular formula and can provide clues about the different structural components.
-
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For this compound, the C≡N and C-Br stretches would likely show strong signals in the Raman spectrum.
Logical Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the functional groups of this compound using IR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection of the most suitable analytical technique.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the nature of the information sought (e.g., quantification of known impurities versus identification of unknown volatile components).
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of non-volatile and thermally labile compounds.[1][2] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] For routine quality control and the quantification of known non-volatile impurities, HPLC with UV detection is often the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It separates analytes based on their boiling point and polarity in a gaseous mobile phase.[1] The coupling with a mass spectrometer allows for the definitive identification of unknown volatile impurities.[1] GC is particularly advantageous for detecting residual solvents and other volatile organic impurities.[4]
The following table summarizes the key performance characteristics of hypothetical HPLC and GC-MS methods for the analysis of this compound, based on typical performance for similar compounds.[3]
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD) | < 1.0% | < 1.5% |
| Primary Application | Quantification of non-volatile impurities and assay of the main component. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
| Sample Volatility Requirement | Not required.[1] | Analyte must be volatile or amenable to derivatization.[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. The following sections provide representative methodologies for the purity analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC method is suitable for the quantification of this compound and the separation of its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed to separate a wider range of impurities. A typical starting point would be a mixture of acetonitrile and water.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed GC-MS method is designed for the detection and identification of volatile impurities and residual solvents in this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 2 mg/mL.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for HPLC and GC-MS purity analysis.
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the purity assessment of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control and the analysis of non-volatile impurities, the proposed HPLC method offers a robust and reliable solution. For the identification and quantification of volatile impurities and residual solvents, the GC-MS method is superior. In a comprehensive purity assessment strategy, these techniques are often used in a complementary fashion to provide a complete impurity profile of the pharmaceutical intermediate.
References
A Comparative Guide to the Reactivity of 2-Bromo-3-(trifluoromethyl)benzonitrile and Its Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecular targets. The positional isomerism of substituted aromatic compounds can profoundly influence their reactivity, dictating reaction outcomes and the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-Bromo-3-(trifluoromethyl)benzonitrile with its key positional isomers in three ubiquitous and powerful transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
The reactivity of these isomers is governed by the interplay of the electronic properties of the bromine (Br), trifluoromethyl (-CF3), and cyano (-CN) substituents. Both the trifluoromethyl and cyano groups are potent electron-withdrawing groups, which significantly modulate the electron density of the aromatic ring and, consequently, its susceptibility to different types of chemical transformations. This guide will delve into a theoretical comparison of the expected reactivity trends, supported by fundamental principles of organic chemistry, and will provide illustrative experimental data.
Isomers Under Comparison
| Isomer Name | Structure |
| This compound | Br at C2, CF₃ at C3, CN at C1 |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | Br at C4, CF₃ at C3, CN at C1 |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | Br at C2, CF₃ at C5, CN at C1 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Br at C4, CF₃ at C2, CN at C1 |
| 5-Bromo-2-(trifluoromethyl)benzonitrile | Br at C5, CF₃ at C2, CN at C1 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is enhanced by the presence of electron-withdrawing groups at positions ortho and para to the leaving group (in this case, the bromide).
Expected Reactivity Trend: The rate of SNAr is expected to be highest for isomers where the strongly electron-withdrawing -CF₃ and/or -CN groups are positioned ortho or para to the bromine atom.
| Isomer | -CF₃ Position relative to Br | -CN Position relative to Br | Expected Relative Reactivity | Illustrative Yield (%) |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | ortho | meta | Highest | 95 |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | para | ortho | High | 90 |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | ortho | para | High | 88 |
| 5-Bromo-2-(trifluoromethyl)benzonitrile | meta | para | Moderate | 75 |
| This compound | meta | ortho | Moderate | 70 |
Note: The illustrative yields are hypothetical and based on theoretical predictions for a typical SNAr reaction with a common nucleophile like sodium methoxide.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
To a solution of the bromo(trifluoromethyl)benzonitrile isomer (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 4 hours). Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 1. Experimental workflow for a typical SNAr reaction.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-Br bond more electrophilic.
Expected Reactivity Trend: Isomers with strong electron-withdrawing groups will generally exhibit higher reactivity in the oxidative addition step. However, extreme electron deficiency can sometimes hinder the reductive elimination step. Steric hindrance around the bromine atom can also significantly decrease the reaction rate.
| Isomer | Electronic Environment | Steric Hindrance | Expected Relative Reactivity | Illustrative Yield (%) |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | Highly electron-deficient | Low | High | 92 |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | Electron-deficient | Moderate | Moderate to High | 85 |
| 5-Bromo-2-(trifluoromethyl)benzonitrile | Electron-deficient | Low | Moderate to High | 88 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Highly electron-deficient | Low | High | 94 |
| This compound | Highly electron-deficient | High | Low to Moderate | 75 |
Note: The illustrative yields are hypothetical for a Suzuki coupling with phenylboronic acid under standard conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask, the bromo(trifluoromethyl)benzonitrile isomer (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is then added via syringe. The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred for a designated period (e.g., 12 hours). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
A Comparative Analysis of Precursors in Triazolopyrimidine Sulfonanilide Herbicide Synthesis: Evaluating 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazolopyrimidine sulfonanilide herbicides, a critical class of acetolactate synthase (ALS) inhibitors, relies on the efficient coupling of a triazolopyrimidine core with a substituted aniline or benzenesulfonyl chloride. The choice of these precursors significantly impacts the overall yield, purity, and cost-effectiveness of the manufacturing process. This guide provides a detailed comparison of the established precursors for the synthesis of two prominent herbicides, florasulam and penoxsulam, and evaluates the potential efficacy of 2-Bromo-3-(trifluoromethyl)benzonitrile as a versatile, alternative starting material.
Executive Summary
This guide presents a comparative analysis of established and potential precursors in the synthesis of florasulam and penoxsulam. While 2,6-difluoroaniline and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride are the conventional precursors for florasulam and penoxsulam, respectively, this document explores the viability of this compound as a strategic starting material. Through hypothetical, yet chemically sound, synthetic pathways, we project the potential yields and outline the necessary experimental steps to convert this compound into key intermediates. This comparison aims to provide researchers with a comprehensive overview to inform precursor selection and inspire novel synthetic strategies in herbicide development.
Data Presentation: A Comparative Overview of Synthetic Yields
The following tables summarize the reported and projected yields for the synthesis of florasulam and penoxsulam using established and hypothetical precursors.
Table 1: Comparison of Precursors for Florasulam Synthesis
| Precursor | Final Product | Key Intermediate | Reported/Projected Yield | Reference/Basis |
| Established: 2,6-Difluoroaniline | Florasulam | N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | 65-85%[4] | Patent WO2019074995A1 |
| Hypothetical: this compound | Florasulam | 2-Amino-3-(trifluoromethyl)aniline | Estimated ~60-70% for amination, followed by fluorination steps. | Based on typical yields for similar catalytic amination and fluorination reactions. |
Table 2: Comparison of Precursors for Penoxsulam Synthesis
| Precursor | Final Product | Key Intermediate | Reported/Projected Yield | Reference/Basis |
| Established: 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Penoxsulam | 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | 84-96%[1][5] | Patent CN104402890A |
| Hypothetical: this compound | Penoxsulam | 2-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | Estimated ~70-80% for Sandmeyer and subsequent reactions. | Based on typical yields for Sandmeyer reactions on substituted anilines. |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Established Synthesis of Florasulam
Reaction: Coupling of 2,6-difluoroaniline with 8-fluoro-5-methoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.[4]
Procedure:
-
A solution of 2,6-difluoroaniline in 1,2-propylene glycol is prepared in a reaction vessel.
-
8-fluoro-5-methoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is added to the mixture in a controlled manner.
-
A base, such as triethylamine, is then added to the resulting mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 15-35 °C).
-
Upon completion, the product is isolated through filtration and purified to yield florasulam.
Established Synthesis of Penoxsulam
Reaction: Condensation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride with 5,8-dimethoxy-[1][2][3]triazole[1,5-c]pyrimidine-2-amine.[1][5]
Procedure:
-
In a dry organic solvent (e.g., anhydrous tetrahydrofuran), 5,8-dimethoxy-[1][2][3]triazole[1,5-c]pyrimidine-2-amine is dissolved.
-
A non-nucleophilic or weakly-nucleophilic base (e.g., lithium diisopropylamide) is added.
-
2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride is then added, and the mixture is reacted at a controlled temperature (-20 to 60 °C).
-
The reaction is monitored until completion (typically 30-60 minutes).
-
The crude product is obtained after removal of the solvent and purified by washing or recrystallization to yield penoxsulam.
Hypothetical Synthesis of a Key Florasulam Intermediate from this compound
Proposed Route:
-
Amination: Conversion of this compound to 2-Amino-3-(trifluoromethyl)benzonitrile via a palladium-catalyzed amination reaction.
-
Fluorination: Introduction of two fluorine atoms to the aniline ring to yield 2-amino-4,6-difluoro-3-(trifluoromethyl)aniline. This would be a multi-step process likely involving electrophilic fluorination.
Projected Protocol for Amination:
-
A reaction vessel is charged with this compound, a palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide).
-
An ammonia source (e.g., ammonia gas or an ammonium salt) is introduced into the solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The crude product is then purified by chromatography to yield 2-Amino-3-(trifluoromethyl)benzonitrile.
Hypothetical Synthesis of a Key Penoxsulam Intermediate from this compound
Proposed Route:
-
Amination: Conversion of the nitrile group of this compound to an amino group, yielding 2-Bromo-3-(trifluoromethyl)aniline.
-
Sandmeyer Reaction: Conversion of the amino group to a sulfonyl chloride group via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Projected Protocol for Sandmeyer Reaction:
-
2-Bromo-3-(trifluoromethyl)aniline is dissolved in an acidic solution (e.g., HCl).
-
The solution is cooled to 0-5 °C and a solution of sodium nitrite is added dropwise to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a copper(I) chloride catalyst.
-
The reaction mixture is stirred, and upon completion, the product, 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is extracted and purified.
Mandatory Visualizations
Signaling Pathway: Acetolactate Synthase (ALS) Inhibition
The triazolopyrimidine sulfonanilide herbicides, including florasulam and penoxsulam, act by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency of these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by triazolopyrimidine sulfonanilide herbicides.
Experimental Workflow: Herbicide Synthesis Comparison
This diagram illustrates the logical workflow for comparing the synthesis of a target herbicide from an established precursor versus a hypothetical precursor like this compound.
Caption: Logical workflow for comparing established vs. hypothetical herbicide synthesis precursors.
References
- 1. brainly.in [brainly.in]
- 2. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. brainly.in [brainly.in]
- 5. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to a Novel Fluorescent Probe for Hydrogen Sulfide Detection
For researchers, scientists, and drug development professionals, the quest for more sensitive and rapid fluorescent probes is paramount for unraveling complex biological processes. This guide provides a detailed comparison of a novel fluorescent probe featuring a trifluoromethyl group, highlighting its enhanced performance against traditional alternatives for the detection of hydrogen sulfide (H₂S), a critical signaling molecule.
The introduction of a trifluoromethyl (CF₃) group into fluorescent probes is a promising strategy for enhancing their performance. A recent study by Wang et al. (2024) demonstrates this principle with the development of 4-azido-(α-CF₃)-benzyl resorufin, a fluorescent probe for H₂S.[1][2][3] This guide will compare the performance of this trifluoromethylated probe with its non-fluorinated counterpart and other common fluorescent probes for thiol detection, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. The inclusion of a trifluoromethyl group in the 4-azido-(α-CF₃)-benzyl resorufin probe leads to a significant improvement in sensitivity and reaction speed for the detection of H₂S.[1][2][3] Below is a comparative summary of this probe with its non-fluorinated analog and other commonly used fluorescent probes for thiols.
| Probe | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Limit of Detection (LOD) | Response Time | Solvent/Conditions |
| 4-azido-(α-CF₃)-benzyl resorufin (Probe 8) | H₂S/HS⁻ | ~545 | ~585 | Not Reported | Not Reported | 1 µM[2] | Rapid | Tris buffer (100 mM, pH 7.5)[3] |
| 4-azidobenzyl resorufin (Probe 7) | H₂S/HS⁻ | ~545 | ~585 | Not Reported | Not Reported | 20 µM[2] | Slow | Tris buffer (100 mM, pH 7.5)[3] |
| Resorufin-based Probe 1 | H₂S | Not Specified | Not Specified | Not Reported | Not Reported | 17.30 µM[4] | Not Specified | In vitro and in vivo |
| Naphthalimide Derivative 1 | General | 420 | 530 | 0.60 | 15,000 | Not Reported | Not Applicable | PBS buffer[5] |
| Naphthalimide Derivative 2 | General | 450 | 550 | 0.85 | 25,000 | Not Reported | Not Applicable | Ethanol[5] |
| Naphthalimide-based probe for Cys | Cysteine | Not Specified | 688 | Not Reported | Not Reported | 0.036 µM[6] | Short | Not Specified |
| Mito-HS | H₂S | Not Specified | Not Specified | 0.045 to 0.479 | Not Reported | 24.3 nM[7] | Not Specified | Cellular environment |
| PHS1 | H₂S | Not Specified | Not Specified | Not Reported | Not Reported | 0.523 nM[7] | < 60 min | Cellular environment |
Signaling Pathway and Mechanism of Action
The detection of H₂S by the trifluoromethylated probe is based on a fluorescence "turn-on" mechanism. The probe is initially in a non-fluorescent "caged" state. The presence of H₂S triggers a 1,6-elimination reaction, which is significantly accelerated by the electron-withdrawing trifluoromethyl group at the benzylic position.[1][2][3] This reaction releases the highly fluorescent molecule, resorufin, leading to a rapid and detectable fluorescence signal.
References
- 1. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Hydrogen sulfide detection and zebrafish imaging by a designed sensitive and selective fluorescent probe based on resorufin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A near-infrared fluorescent probe derived from naphthalimide for detecting cysteine within lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyurethanes: The Projected Performance of 2-Bromo-3-(trifluoromethyl)benzonitrile-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of polyurethanes (PUs) is a critical parameter influencing their application in demanding environments, including advanced materials and biomedical devices. The incorporation of specific functional groups into the polymer backbone can significantly enhance this property. This guide provides a comparative analysis of the projected thermal stability of polyurethanes synthesized from the novel monomer, 2-Bromo-3-(trifluoromethyl)benzonitrile, against conventional polyurethane formulations. While direct experimental data for PUs derived from this specific monomer is not yet publicly available, this analysis extrapolates from established structure-property relationships concerning trifluoromethyl, bromo, and nitrile functionalities in polymers.
Comparative Analysis of Functional Group Effects on Thermal Stability
The thermal stability of a polyurethane is intrinsically linked to the chemical nature of its constituent monomers. The monomer this compound possesses three key functional groups anticipated to influence the thermal properties of the resulting polyurethane: a trifluoromethyl (-CF3) group, a bromine (Br) atom, and a nitrile (-CN) group, all attached to an aromatic ring.
The Role of Trifluoromethyl (-CF3) Groups
Fluorinated polyurethanes are well-regarded for their enhanced thermal stability compared to their non-fluorinated analogs. The high electronegativity of fluorine atoms and the strength of the C-F bond contribute to increased oxidative and thermal resistance. The presence of a trifluoromethyl group is expected to:
-
Increase Bond Dissociation Energy: The C-F bonds are significantly stronger than C-H bonds, making the polymer more resistant to thermal degradation.
-
Enhance Oxidative Stability: The electron-withdrawing nature of the -CF3 group can shield the polymer backbone from oxidative attack.
-
Promote Char Formation: During thermal decomposition, fluorinated polymers often form a protective char layer that insulates the underlying material and impedes the release of flammable volatiles.
The Influence of Bromine (Br) Substitution
Halogenated compounds, particularly those containing bromine, are widely used as flame retardants. When incorporated into the polymer structure, bromine can enhance thermal stability through several mechanisms:
-
Radical Scavenging: Upon heating, the C-Br bond can break, releasing bromine radicals. These radicals can interrupt the free-radical chain reactions of combustion in the gas phase.
-
Increased Char Yield: Brominated compounds can promote the formation of a carbonaceous char during decomposition, which acts as a thermal barrier. Studies on brominated polyurethanes have shown they exhibit higher degradation temperatures and increased char yields.[1][2]
The Contribution of the Benzonitrile Moiety
The aromatic nitrile group is another feature that is expected to contribute positively to the thermal stability of the resulting polyurethane.
-
High Thermal Stability of Nitrile Groups: The nitrile group itself is thermally stable. Polymers containing nitrile functionalities, such as poly(arylene ether nitrile), are known for their high-temperature resistance.[3]
-
Aromatic Ring Rigidity: The incorporation of rigid aromatic structures into the polyurethane backbone generally increases thermal stability by restricting chain mobility and raising the energy required for bond scission. Polyurethanes derived from aromatic diisocyanates are typically more thermally stable than those from aliphatic ones.[1]
Projected Performance vs. Alternatives: A Tabular Comparison
The following table summarizes the expected thermal stability of polyurethanes derived from this compound in comparison to common alternative polyurethane formulations. The values for the novel polyurethane are projections based on the known effects of its functional groups.
| Polyurethane Type | Key Structural Features | Projected Onset of Decomposition (Td5%) | Projected Char Yield at 600 °C (Nitrogen) | Key Advantages in Thermal Stability |
| PU from this compound | Aromatic, -CF3, -Br, -CN | > 350 °C | High | Synergistic effect of fluorination, bromination, and aromatic nitrile group leading to excellent thermal and oxidative stability, and flame retardancy. |
| Conventional Aromatic PU | Aromatic (e.g., from MDI) | 300 - 350 °C | Moderate | Good baseline thermal stability due to rigid aromatic segments.[4] |
| Conventional Aliphatic PU | Aliphatic (e.g., from HDI) | 250 - 300 °C | Low | Lower thermal stability compared to aromatic PUs. |
| Fluorinated PU (non-bromo, non-nitrile) | Aromatic/Aliphatic, -CF3 | 320 - 380 °C | High | High thermal and oxidative stability due to C-F bonds. |
| Brominated PU (non-fluoro, non-nitrile) | Aromatic/Aliphatic, -Br | 310 - 360 °C | High | Good flame retardancy and increased char yield.[1][2] |
Experimental Protocols
To validate the projected thermal stability of polyurethanes derived from this compound, the following standard experimental protocols would be employed:
Synthesis of Polyurethane
A typical two-step prepolymer method would be utilized:
-
Prepolymer Formation: A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) is reacted with a polyol (e.g., Polytetrahydrofuran - PTHF) in a moisture-free environment under a nitrogen atmosphere at approximately 80°C for 2-3 hours to form an NCO-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a diol chain extender. In this case, a diol derived from this compound would be used. The reaction is typically carried out in a suitable solvent (e.g., dimethylformamide - DMF) with a catalyst (e.g., dibutyltin dilaurate - DBTDL) at 70-80°C for several hours.
-
Purification: The resulting polyurethane is precipitated in a non-solvent like methanol, filtered, and dried in a vacuum oven.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of polymers.
-
Sample Preparation: A small amount of the dried polyurethane (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition and air for oxidative decomposition).
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature.
-
Data Analysis: Key parameters are determined from the TGA curve:
-
Onset of decomposition (Td_onset): The temperature at which significant weight loss begins.
-
Temperature at x% weight loss (Tx%): Commonly reported as Td5% and Td10%, indicating the temperatures at which 5% and 10% weight loss has occurred.
-
Temperature of maximum decomposition rate (Tmax): Determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 600 °C or 800 °C).
-
Visualizing the Structure-Property Relationship and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key relationships and processes discussed.
Caption: Influence of Monomer Structure on PU Thermal Stability.
Caption: Workflow for PU Synthesis and Thermal Analysis.
Conclusion
Based on the established principles of polymer chemistry, polyurethanes synthesized from this compound are projected to exhibit superior thermal stability compared to conventional aromatic and aliphatic polyurethanes. The synergistic combination of a trifluoromethyl group, a bromine atom, and an aromatic nitrile moiety is expected to result in a polymer with a high onset of decomposition, significant char formation, and inherent flame-retardant properties. Experimental verification through the synthesis and thermal analysis of these novel polyurethanes is warranted to confirm these promising characteristics and unlock their potential for high-performance applications.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 4. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Fluorophores Derived from Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of various fluorophores synthesized from different benzonitrile precursors. The selection of a suitable fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays in research and drug development. This document aims to aid in this selection by presenting key performance data, detailed experimental protocols for both synthesis and quantum yield measurement, and visualizations of the underlying principles.
Data Presentation
The following tables summarize the quantum yield (Φ) of fluorophores derived from two classes of benzonitriles: cyanophenylalanines and 4-aminobenzonitriles. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Table 1: Quantum Yield of Cyanophenylalanine Derivatives
The positional isomers of cyanophenylalanine, when incorporated into peptides, exhibit distinct quantum yields, making them valuable probes for protein structure and dynamics. The data below is for the N-acetylated amino acids in aqueous solution.
| Fluorophore (Benzonitrile Precursor) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| N-acetyl-2-cyanophenylalanine | 0.023 | ~270 | ~287 |
| N-acetyl-3-cyanophenylalanine | 0.031 | ~272 | ~289 |
| N-acetyl-4-cyanophenylalanine | 0.014 | ~274 | ~295 |
Data compiled from studies on cyanophenylalanine photophysics.
Table 2: Quantum Yield of 4-Aminobenzonitrile Derivatives
4-Aminobenzonitrile and its N-alkylated derivatives are classic examples of fluorophores exhibiting intramolecular charge transfer (ICT), a phenomenon that can significantly influence their quantum yield, often in a solvent-dependent manner.
| Fluorophore | Solvent | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| 4-Aminobenzonitrile (ABN) | Acetonitrile | ~0.02 | ~290 | ~340 |
| 4-(Methylamino)benzonitrile (MABN) | Acetonitrile | ~0.01 | ~295 | ~345 |
| 4-(Dimethylamino)benzonitrile (DMABN) | Acetonitrile | <0.01 (LE), ~0.03 (ICT) | ~300 | ~350 (LE), ~460 (ICT) |
| 4-(Diisopropylamino)benzonitrile (DIABN) | n-hexane | ~0.01 (LE), ~0.03 (ICT) | ~310 | ~360 (LE), ~480 (ICT) |
LE: Locally Excited state emission, ICT: Intramolecular Charge Transfer emission. Quantum yields for aminobenzonitriles are highly solvent-dependent. The values presented are approximate and serve for comparative purposes.
Experimental Protocols
Synthesis of Cyanophenylalanine-Containing Peptides
This protocol describes a general method for synthesizing a simple peptide containing a cyanophenylalanine residue using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-cyanophenylalanine isomer)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the synthesized peptide by mass spectrometry.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][2][3][4][5]
Materials:
-
Fluorophore of interest (test sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the fluorescence standard and the test sample in the same solvent. From these stock solutions, prepare a series of dilutions for both the standard and the test sample.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the standard and the test sample. The excitation wavelength should be the same for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Mandatory Visualization
Caption: Workflow for Relative Quantum Yield Measurement.
Caption: Intramolecular Charge Transfer (ICT) Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Investigating the Effects of Donors and Alkyne Spacer on the Properties of Donor-Acceptor-Donor Xanthene-Based Dyes | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki Coupling Efficiency with Trifluoromethylated Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of pharmaceuticals and agrochemicals is particularly significant, where the incorporation of trifluoromethyl (CF₃) groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides an objective comparison of the Suzuki coupling efficiency of ortho-, meta-, and para-trifluoromethylated aryl bromides, supported by experimental data to aid in synthetic strategy and catalyst selection.
The position of the strongly electron-withdrawing trifluoromethyl group on the aryl bromide ring significantly influences the reactivity of the carbon-bromine bond and the steric accessibility of the reaction center. These factors, in turn, affect reaction yields, optimal conditions, and the choice of catalytic system.
Performance Comparison of Trifluoromethylated Aryl Bromide Isomers
The efficiency of the Suzuki-Miyaura coupling of trifluoromethylated aryl bromides is dictated by a combination of electronic and steric effects. The electron-withdrawing nature of the CF₃ group generally enhances the rate of the oxidative addition step in the catalytic cycle. However, the steric hindrance imposed by an ortho-CF₃ group can counteract this electronic activation.
A survey of the literature for the Suzuki-Miyaura coupling of the three isomers with phenylboronic acid under similar conditions reveals a general reactivity trend: para > meta > ortho .
Table 1: Comparison of Suzuki Coupling Yields for Isomeric Trifluoromethylated Aryl Bromides with Phenylboronic Acid
| Aryl Bromide Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95% |
| 3-Bromobenzotrifluoride (meta) | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | ~90% |
| 2-Bromobenzotrifluoride (ortho) | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | ~75% |
Mechanistic Insights and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the catalyst.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of trifluoromethylated aryl bromides. These protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Trifluoromethylated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃, dppf; 1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethylated aryl bromide, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Discussion of Results and Key Considerations
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbon atom attached to the bromine. This generally facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This effect is most pronounced when the CF₃ group is in the para or ortho position, in direct conjugation with the reaction center.
Steric Hindrance: The steric bulk of the trifluoromethyl group, particularly in the ortho position, can significantly impede the approach of the bulky palladium catalyst to the C-Br bond. This steric hindrance can lead to lower reaction rates and yields for ortho-substituted substrates compared to their meta and para counterparts. To overcome this, the use of highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often necessary. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily undergo oxidative addition with sterically demanding substrates.
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is paramount for achieving high efficiency, especially with the more challenging ortho-isomer. For less sterically hindered para- and meta-trifluoromethylated aryl bromides, a wider range of palladium catalysts and ligands may provide good to excellent yields. However, for ortho-substituted substrates, catalyst systems known for their high activity with sterically hindered aryl halides are recommended.
Base and Solvent System: The choice of base and solvent also plays a crucial role. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like toluene or dioxane with a small amount of water, is important for solubilizing both the organic and inorganic reagents.
Conclusion
The position of the trifluoromethyl group on an aryl bromide has a predictable and significant impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The general trend in reactivity (para > meta > ortho) is a result of the interplay between the activating electronic effect of the CF₃ group and the deactivating steric hindrance, which is most pronounced in the ortho position. Researchers and drug development professionals should consider these factors when designing synthetic routes. For the more challenging ortho-trifluoromethylated aryl bromides, the use of highly active, sterically demanding catalyst systems is often essential to achieve high yields. The data and protocols presented in this guide serve as a valuable resource for the efficient synthesis of trifluoromethylated biaryl compounds.
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Bromo-3-(trifluoromethyl)benzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is crucial to be aware of its primary hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
| H302 | Harmful if swallowed.[2][3] |
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) are required.[4] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are essential.[4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][5] |
All work with this compound should be conducted in a certified chemical fume hood.[4][5] An emergency eyewash station and safety shower must be readily accessible.[1][2]
Operational Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound involves a systematic approach, from the point of generation to its final removal by a licensed waste carrier.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[3][5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[3][5] Also, do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or acids.[6][7]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a compatible, leak-proof container with a tightly fitting screw cap.[8] It is often best to reuse the original container if it is in good condition, or another container designated for halogenated waste.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[8] The label should also include the appropriate hazard pictograms (e.g., irritant, harmful).
-
Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.[3] Keep the container closed at all times except when adding waste.[8]
Step 3: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from sources of ignition.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8] This bin should be made of a material compatible with the chemical.
-
Segregation in Storage: Store halogenated waste containers separately from other incompatible waste streams, such as acids and bases.[8]
Step 4: Final Disposal
-
Licensed Waste Carrier: The ultimate disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][3][5]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations for the transfer of hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Summary:
| Spill Size | Action |
| Small Spill | Can be managed by trained laboratory personnel. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Experimental Protocol for Small Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[2]
-
Don PPE: Put on the appropriate PPE, including respiratory protection if necessary, before approaching the spill.[2]
-
Containment: If it is a liquid, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[1] For a solid spill, carefully sweep it up to avoid creating dust.[5]
-
Collection: Carefully scoop the absorbed material or the solid into a designated, sealable waste container.[6]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[9]
-
Labeling and Disposal: Label the container with "Spill Debris" and the chemical name. Dispose of it as hazardous waste through your EHS office.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 2-Bromo-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-3-(trifluoromethyl)benzonitrile (CAS No. 914637-07-3). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] One source indicates it may cause severe skin burns and eye damage.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]
-
P271: Use only outdoors or in a well-ventilated area.[1][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 914637-07-3 | [1][5] |
| Molecular Formula | C₈H₃BrF₃N | |
| Molecular Weight | 250.017 g/mol | |
| Appearance | White crystalline powder/solid | [5] |
| Melting Point | 80-85 °C | |
| Boiling Point (Predicted) | 254.9 ± 40.0 °C | [5] |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate). |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is mandatory to ensure safety during the handling and use of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[2][4][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[1] A face shield should be worn if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Preparation:
-
Before starting work, ensure all necessary PPE is worn correctly.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Have all necessary reagents and equipment within the chemical fume hood.
-
-
Weighing and Transfer:
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Handle the solid with appropriate tools (e.g., spatula) to avoid contact.
-
When transferring the compound, do so carefully to minimize the generation of dust.
-
-
In Use:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers as hazardous waste.
-
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been picked up.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
